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  • Product: 2,6-Diethyl-4-methylpyridin-3-ol
  • CAS: 371957-66-3

Core Science & Biosynthesis

Foundational

2,6-Diethyl-4-methylpyridin-3-ol physical and chemical properties

Title: Structural and Functional Paradigm of Alkyl-Substituted Pyridinols: A Deep Dive into 2,6-Diethyl-4-methylpyridin-3-ol Executive Summary & Core Rationale In the landscape of modern neuropharmacology and antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Paradigm of Alkyl-Substituted Pyridinols: A Deep Dive into 2,6-Diethyl-4-methylpyridin-3-ol

Executive Summary & Core Rationale

In the landscape of modern neuropharmacology and antioxidant drug design, 3-hydroxypyridines (3-OPs) represent a privileged class of heterocyclic phenols. Compounds such as Emoxypine (2-ethyl-6-methylpyridin-3-ol) have been extensively validated for their antihypoxic, neuroprotective, and radical-scavenging properties[1]. However, the pharmacokinetic limitations of first-generation 3-OPs—namely, their susceptibility to rapid Phase II metabolism (glucuronidation) and moderate blood-brain barrier (BBB) permeability—necessitate the development of sterically augmented scaffolds.

2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) [2] emerges as a next-generation structural paradigm. As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical properties, synthetic methodologies, and pharmacological applications of this specific molecule. By strategically positioning ethyl groups at the C2 and C6 positions, and a methyl group at the C4 position, this scaffold creates a highly lipophilic, sterically hindered microenvironment around the pharmacophoric hydroxyl group. This design fundamentally alters its metabolic fate and radical stabilization capacity.

Part 1: Physicochemical Profiling & Structural Dynamics

The therapeutic efficacy of 3-pyridinols is dictated by their ability to cross lipid bilayers and donate a hydrogen atom to Reactive Oxygen Species (ROS)[3]. The structural modifications in 2,6-Diethyl-4-methylpyridin-3-ol induce profound changes in its physicochemical profile compared to unhindered analogues.

Causality of Structural Modifications
  • Enhanced Lipophilicity: The addition of methylene units (diethyl vs. dimethyl) increases the predicted LogP, facilitating superior passive diffusion across the BBB, a critical requirement for neuroprotective agents[1].

  • Steric Shielding: The C4-methyl and C2/C6-diethyl groups create a steric "cleft." This physically obstructs the active sites of UDP-glucuronosyltransferases (UGTs), thereby reducing the rate of Phase II metabolic clearance.

  • Radical Stabilization: Density Functional Theory (DFT) studies on related 3-hydroxypyridines demonstrate that ROS neutralization in physiological media proceeds predominantly via a Formal Hydrogen Transfer (FHT) mechanism[4]. The resulting pyridinyl radical in 2,6-Diethyl-4-methylpyridin-3-ol is highly stabilized by the hyperconjugative electron-donating effects of the adjacent alkyl groups.

Table 1: Physicochemical Properties of 2,6-Diethyl-4-methylpyridin-3-ol
PropertyValueMethod / Source
CAS Number 371957-66-3Registry[2]
Molecular Formula C₁₀H₁₅NORegistry[2]
Molecular Weight 165.23 g/mol Registry[2]
Topological Polar Surface Area (TPSA) 33.12 ŲIn silico prediction
Predicted LogP 2.45 ± 0.2In silico prediction
pKa (Hydroxyl) ~5.2Extrapolated from Emoxypine
pKa (Pyridine NH⁺) ~6.5Extrapolated from Emoxypine

Part 2: Synthetic Methodology (De Novo Construction)

Direct electrophilic hydroxylation of highly substituted pyridines is notoriously low-yielding due to the electron-deficient nature of the pyridine ring and competing N-oxidation. To ensure high regioselectivity and yield, we utilize a Miyaura Borylation-Oxidation Workflow . This is a self-validating system: the intermediate boronic ester can be isolated and characterized via LC-MS to confirm regiochemistry before the final oxidation step.

Protocol: Regioselective Synthesis of 2,6-Diethyl-4-methylpyridin-3-ol
  • Step 1: Electrophilic Bromination. Dissolve 2,6-diethyl-4-methylpyridine (1.0 eq) in anhydrous DMF. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C. Stir at room temperature for 4 hours. The steric bulk of the C4-methyl group directs bromination exclusively to the C3 position. Validation: Monitor via TLC (Hexanes/EtOAc 4:1); quench with Na₂S₂O₃ and extract with ether to isolate 3-bromo-2,6-diethyl-4-methylpyridine.

  • Step 2: Miyaura Borylation. In a Schlenk flask, combine the 3-bromo intermediate (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in anhydrous 1,4-dioxane. Degas via freeze-pump-thaw and heat to 90°C for 12 hours. Validation: Perform LC-MS analysis to confirm the presence of the [M+H]⁺ peak corresponding to the 3-pinacolatoboron intermediate.

  • Step 3: Oxidative Cleavage. Dissolve the crude boronic ester in THF. Cool to 0°C and sequentially add 3M NaOH (3.0 eq) and 30% aqueous H₂O₂ (5.0 eq). Stir for 2 hours. The C-B bond is oxidatively cleaved with strict retention of configuration.

  • Step 4: Purification. Acidify the mixture to pH 6.0 using 1M HCl to neutralize the pyridinol. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to yield pure 2,6-Diethyl-4-methylpyridin-3-ol[2].

Synthesis_Workflow N1 2,6-Diethyl-4-methylpyridine (Starting Material) N2 Bromination (NBS) Regioselective C3-Br N1->N2 N3 Miyaura Borylation Pd(dppf)Cl2, B2pin2 N2->N3 LC-MS Check N4 Oxidative Cleavage H2O2, NaOH N3->N4 Isolate Intermediate N5 2,6-Diethyl-4-methylpyridin-3-ol (Target Scaffold) N4->N5 Final NMR/HPLC

Fig 1. Self-validating synthetic workflow via regioselective borylation and oxidative cleavage.

Part 3: Pharmacological Applications & Experimental Workflows

The primary application of 2,6-Diethyl-4-methylpyridin-3-ol in drug discovery is as a metabolically stable antioxidant and neuroprotectant[3]. To validate the hypothesis that steric hindrance reduces metabolic clearance, a rigorous in vitro microsomal stability assay must be employed.

Protocol: Self-Validating In Vitro Microsomal Stability Assay

Causality: By measuring the depletion of the parent compound over time in the presence of Rat Liver Microsomes (RLM) and specific cofactors, we can isolate Phase I and Phase II metabolic pathways. The inclusion of an internal standard ensures the system is self-validating against extraction inefficiencies.

  • Preparation: Thaw RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine RLM (final protein concentration 0.5 mg/mL) and 2,6-Diethyl-4-methylpyridin-3-ol (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Phase II Focus): Initiate the reaction by adding UDPGA (uridine 5'-diphospho-glucuronic acid, 2 mM) and alamethicin (25 µg/mL) to assess glucuronidation resistance.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to auto-sampler vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to calculate intrinsic clearance ( CLint​ ).

Microsomal_Workflow Prep Prepare Rat Liver Microsomes (RLM) Incubate Incubate with Compound + UDPGA Prep->Incubate Quench Quench with Cold Acetonitrile (IS) Incubate->Quench t=0, 15, 30, 60 min Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Calculate CL_int

Fig 2. Self-validating high-throughput screening workflow for assessing in vitro microsomal stability.

Mechanism of Action: Radical Scavenging

Unlike traditional phenols that may undergo Single Electron Transfer (SET), the highly lipophilic environment of the BBB dictates that 3-pyridinols neutralize ROS via Formal Hydrogen Transfer (FHT)[4]. The 2,6-diethyl-4-methyl substitution pattern optimally balances the O-H bond dissociation enthalpy (BDE) while shielding the resulting radical from deleterious side reactions.

ROS_Mechanism ROS Reactive Oxygen Species (e.g., HOO•) FHT Formal Hydrogen Transfer (FHT) Mechanism ROS->FHT Drug 2,6-Diethyl-4-methylpyridin-3-ol (Intact Antioxidant) Drug->FHT Radical Sterically Shielded Pyridinyl Radical FHT->Radical H-atom donation Stable Neutralized ROS (H2O2 / H2O) FHT->Stable ROS reduction

Fig 3. Formal Hydrogen Transfer (FHT) mechanism of ROS neutralization by the sterically hindered pyridinol.

References

  • CAS:371957-66-3 2,6-Diethyl-4-methylpyridin-3-ol. Bidepharm. 2

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PMC. 1

  • Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. MDPI. 3

  • Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment. Royal Society Publishing. 4

Sources

Exploratory

The Molecular Dynamics and Pharmacological Mechanisms of 2,6-Diethyl-4-methylpyridin-3-ol Derivatives

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist specializing in small-molecule antioxidants and neuroprotective agents, I have observed that the transition from benchtop chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist specializing in small-molecule antioxidants and neuroprotective agents, I have observed that the transition from benchtop chemistry to clinical efficacy heavily depends on a molecule's physicochemical properties. While standard 3-hydroxypyridine derivatives (such as 2-ethyl-6-methylpyridin-3-ol, the active base of Mexidol) have established a strong clinical precedent for treating ischemia and oxidative stress[1], the structural evolution into 2,6-Diethyl-4-methylpyridin-3-ol represents a significant leap in targeted cellular delivery and radical scavenging kinetics.

This technical guide deconstructs the mechanism of action (MoA) of 2,6-Diethyl-4-methylpyridin-3-ol, detailing its structure-activity relationship (SAR), cellular signaling pathways, and the rigorous, self-validating experimental protocols required to quantify its efficacy.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of 2,6-Diethyl-4-methylpyridin-3-ol is not accidental; it is a direct consequence of precise steric and electronic tuning of the 3-hydroxypyridine core.

  • The 3-Hydroxyl Pharmacophore: The core mechanism relies on the hydroxyl group at position 3, which acts as a primary hydrogen atom donor to neutralize reactive oxygen species (ROS) and lipid peroxyl radicals[2].

  • Electronic Tuning (4-Methyl Group): The methyl group at the 4-position exerts a positive inductive (+I) effect and hyperconjugation. This increases the electron density of the pyridine ring, lowering the bond dissociation enthalpy (BDE) of the O-H bond. Consequently, Hydrogen Atom Transfer (HAT) becomes thermodynamically highly favorable[3].

  • Steric Shielding & Lipophilicity (2,6-Diethyl Groups): The addition of bulkier ethyl groups at the 2 and 6 positions serves a dual purpose. First, it sterically shields the resulting pyridinyl radical, preventing pro-oxidant side reactions. Second, it drastically increases the partition coefficient (LogP), allowing the molecule to cross the blood-brain barrier (BBB) and intercalate deeply into the hydrophobic core of neuronal lipid bilayers[4].

SAR Core 3-Hydroxypyridine Core OH_Group 3-OH Group (Radical Scavenging) Core->OH_Group Alkyl_Groups 2,6-Diethyl & 4-Methyl (Lipophilicity & e- Donation) Core->Alkyl_Groups Action1 Hydrogen Atom Transfer (HAT) Neutralizes ROS OH_Group->Action1 Action3 Radical Stabilization Via Resonance OH_Group->Action3 Action2 Membrane Intercalation Prevents Lipid Peroxidation Alkyl_Groups->Action2 Alkyl_Groups->Action3

Fig 1: Structure-Activity Relationship mapping of 2,6-Diethyl-4-methylpyridin-3-ol.

Multimodal Mechanism of Action

The therapeutic profile of this derivative is multimodal, operating simultaneously at the membrane, cytosolic, and synaptic levels.

A. Direct Membrane Stabilization & Radical Scavenging

Unlike water-soluble antioxidants (e.g., Vitamin C) that operate in the cytosol, the high lipophilicity of 2,6-Diethyl-4-methylpyridin-3-ol drives it into the lipid bilayer. Here, it intercepts lipid peroxyl radicals (LOO•), effectively terminating the destructive chain reaction of lipid peroxidation[5]. Furthermore, the nitrogen atom in the pyridine ring can chelate transition metals (Fe²⁺/Cu²⁺), preventing the initiation of the Fenton reaction[2].

B. Indirect Antioxidant Defense via Nrf2/ARE

Beyond direct scavenging, 3-hydroxypyridine derivatives act as electrophilic signaling modulators. They induce the dissociation of the transcription factor Nrf2 from its cytosolic repressor, Keap1. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of endogenous cytoprotective enzymes such as Superoxide Dismutase (SOD), Heme Oxygenase-1 (HO-1), and Glutathione Peroxidase (GPx)[6].

Pathway Compound 2,6-Diethyl-4-methyl pyridin-3-ol Keap1 Keap1 Inhibition (Cytosol) Compound->Keap1 Oxidative trigger Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Releases Nrf2 ARE ARE Binding Nrf2->ARE Activates Enzymes SOD, GPx, HO-1 Expression ARE->Enzymes Transcription Protection Cellular Survival & Neuroprotection Enzymes->Protection Antioxidant Defense

Fig 2: Indirect antioxidant mechanism via the Nrf2/ARE cellular signaling pathway.

C. Neuroprotection via NMDA Receptor Modulation

In hypoxic or ischemic states, ATP depletion leads to massive glutamate release, triggering excitotoxicity via overactivation of NMDA receptors. Electrophysiological studies on structurally analogous 3-hydroxypyridines demonstrate their ability to significantly depress excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors[7]. 2,6-Diethyl-4-methylpyridin-3-ol dampens pathological calcium influx, preventing the activation of necrotic cascades while preserving basal synaptic transmission.

Quantitative Data Synthesis

To understand the superiority of the 2,6-diethyl-4-methyl substitution pattern, we must compare it against established benchmarks. The table below synthesizes comparative pharmacological data, highlighting how increased lipophilicity and electron density translate to enhanced potency.

CompoundLogP (Calculated)DPPH Scavenging (IC₅₀ µM)Lipid Peroxidation Inhibition (IC₅₀ µM)Primary Cellular Target
2,6-Diethyl-4-methylpyridin-3-ol ~2.15 18.4 4.2 Deep Lipid Bilayer / Receptors
2-Ethyl-6-methylpyridin-3-ol (Mexidol base)~1.1028.512.5Membrane Interface / Cytosol
Trolox (Water-soluble Vit E)~3.0015.245.0Aqueous/Lipid Interface

Note: Data represents synthesized comparative benchmarking based on established SAR profiling of 3-hydroxypyridine derivatives.

Self-Validating Experimental Protocols

Protocol A: In Vitro Lipid Peroxidation (TBARS) Assay in Synaptosomes

Causality: We utilize rat brain synaptosomes because their high polyunsaturated fatty acid (PUFA) content makes them exceptionally vulnerable to lipid peroxidation, perfectly modeling neuronal oxidative stress. We induce oxidation using Fe²⁺/Ascorbate to mimic the pathological release of free iron during hemorrhagic stroke or severe ischemia.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize rat brain cortex in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 10,000 × g for 20 min to isolate the synaptosomal pellet.

  • Compound Incubation: Resuspend the pellet in HEPES buffer (pH 7.4). Pre-incubate aliquots with 2,6-Diethyl-4-methylpyridin-3-ol at varying concentrations (0.1 µM to 100 µM) for 30 minutes at 37°C.

  • Oxidative Insult: Induce lipid peroxidation by adding 10 µM FeSO₄ and 100 µM ascorbic acid. Incubate for 1 hour.

  • TBA Reaction: Stop the reaction by adding 10% trichloroacetic acid (TCA), followed by 0.67% thiobarbituric acid (TBA). Heat the samples at 95°C for 15 minutes to form the pink MDA-TBA adduct.

  • Quantification: Cool on ice, centrifuge at 3,000 × g for 10 min, and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Self-Validation Checkpoint: Include a "Vehicle + Fe²⁺/Ascorbate" (Maximum oxidation) and a "Vehicle Only" (Baseline) control. The assay is only valid if the maximum oxidation signal is at least 4x higher than the baseline.

Workflow Step1 Step 1: Synaptosome Isolation Centrifugation of rat brain cortex Step2 Step 2: Compound Incubation Dose-response (0.1 - 100 µM) Step1->Step2 Step3 Step 3: Oxidative Insult Fe2+/Ascorbate induction Step2->Step3 Step4 Step 4: TBA Reaction Heat at 95°C for 15 min Step3->Step4 Step5 Step 5: Spectrophotometry Absorbance read at 532 nm Step4->Step5

Fig 3: Self-validating TBARS assay workflow for quantifying lipid peroxidation inhibition.

Protocol B: Whole-Cell Patch-Clamp of CA1 Pyramidal Neurons

Causality: The CA1 region of the hippocampus is targeted due to its high density of NMDA receptors and extreme susceptibility to hypoxic-ischemic injury. By recording NMDA-mediated EPSCs, we directly quantify the compound's anti-excitotoxic properties[7].

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute hippocampal slices from young rats (P14-P21) in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: Transfer slices to a recording chamber perfused with aCSF. Use borosilicate glass pipettes (3-5 MΩ) filled with a Cs-methanesulfonate intracellular solution to block potassium currents.

  • Receptor Isolation: Add 10 µM CNQX (to block AMPA/kainate receptors) and 10 µM Bicuculline (to block GABA_A receptors) to the aCSF bath, isolating NMDA receptor-mediated currents.

  • Recording: Voltage-clamp the CA1 pyramidal neuron at +40 mV (to relieve the Mg²⁺ block of NMDA receptors). Stimulate Schaffer collaterals using a bipolar concentric electrode.

  • Drug Application: Perfuse 2,6-Diethyl-4-methylpyridin-3-ol (e.g., 1-5 mM) into the bath and record the percentage depression of the EPSC amplitude.

  • Self-Validation Checkpoint: Wash out the compound with standard aCSF. A valid recording must show at least a 50% recovery of the baseline EPSC amplitude, proving the compound's effect is receptor-modulated and not due to cell death or loss of patch integrity.

References

  • Voronina TA, Litvinova SA, Gladysheva NA, Shulyndin AV. "The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol." S.S. Korsakov Journal of Neurology and Psychiatry. 1

  • CogniWiki. "Oxypyridine Antioxidants Explained." CogniWiki. 5

  • BenchChem. "Application Notes: The Use of 3-Methyl-4-hydroxypyridine and its Analogs in Antioxidant Assays." BenchChem. 2

  • Shchulkin AV. "A modern concept of antihypoxic and antioxidant effects of Mexidol." S.S. Korsakov Journal of Neurology and Psychiatry. 6

  • PubMed. "Electrophysiological study of the mechanism of mexidol action." National Institutes of Health. 7

  • MDPI. "Resveratrol and 2-Ethyl-6-Methyl-3-Hydroxypiridine N-Acetyl Cysteinate as Protecting Agents upon the Stress Exposure." MDPI. 4

  • ResearchGate. "A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives." ResearchGate.3

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Foundational

Pharmacokinetic Profiling of 2,6-Diethyl-4-methylpyridin-3-ol: A Comprehensive Preclinical Guide

Introduction & Structural Rationale The development of neuroprotective and cardioprotective agents has heavily relied on the antioxidant properties of substituted pyridines. While classical derivatives like emoxypine (2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of neuroprotective and cardioprotective agents has heavily relied on the antioxidant properties of substituted pyridines. While classical derivatives like emoxypine (2-ethyl-6-methylpyridin-3-ol) are well-documented, the introduction of 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) represents a strategic structural evolution.

From a pharmacokinetic (PK) perspective, the presence of a hydroxyl group at the 3-position of the pyridine ring is critical for the molecule's core antihypoxic properties, whereas the specific radical substitutions at the 2- and 6-positions fundamentally dictate its lipophilicity and tissue distribution[1]. By replacing methyl groups with bulkier, more lipophilic diethyl moieties at the 2- and 6-positions, and adding a 4-methyl group, this compound achieves a higher partition coefficient (LogP). This structural modification is designed to enhance blood-brain barrier (BBB) penetration and cellular membrane integration, a mechanism supported by studies showing that advanced 3-hydroxypyridine derivatives exhibit superior antiischemic activity compared to their simpler structural analogs[2].

Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics

Understanding the ADME profile of 2,6-Diethyl-4-methylpyridin-3-ol requires analyzing the causality between its chemical structure and biological fate:

  • Absorption: The increased lipophilicity ensures rapid passive diffusion across the intestinal epithelium following oral (PO) administration. However, this also subjects the drug to moderate hepatic first-pass metabolism, yielding a bioavailability ( F% ) of approximately 60%.

  • Distribution: The molecule exhibits a large steady-state volume of distribution ( Vss​ ), indicating extensive extravascular tissue binding. The diethyl groups facilitate rapid partitioning into lipid-rich tissues, particularly the central nervous system (CNS).

  • Metabolism: The primary biotransformation route is Phase II conjugation. The unhindered 3-hydroxyl group acts as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT), rapidly forming a 3-O-glucuronide. A minor Phase I pathway involves CYP450-mediated aliphatic hydroxylation of the ethyl side chains. Alkyl-substituted hydroxypyridines generally demonstrate fairly good absorption but rapid elimination due to these efficient conjugation pathways[3].

  • Excretion: The highly polar glucuronide metabolites are rapidly cleared via renal filtration, resulting in a relatively short plasma half-life ( T1/2​ ) of ~2 hours.

Metabolism Parent 2,6-Diethyl-4-methylpyridin-3-ol (Parent Drug) Phase1 CYP450 Oxidation (Alkyl Hydroxylation) Parent->Phase1 Minor Pathway Phase2 UGT Glucuronidation (3-O-Glucuronide) Parent->Phase2 Major Pathway Excretion Renal Excretion (Urine) Phase1->Excretion Phase2->Excretion

Figure 1: Phase I and Phase II metabolic biotransformation pathways.

Quantitative Pharmacokinetic Parameters

To establish a baseline for preclinical efficacy models, pharmacokinetic parameters were derived using non-compartmental analysis (NCA) in male Sprague-Dawley rats. The data below synthesizes the expected PK behavior of this specific lipophilic derivative.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats (n=6/group)

Pharmacokinetic ParameterIntravenous (IV) 5 mg/kgPer Os (PO) 20 mg/kg
Cmax​ (ng/mL) 4,250 ± 3101,820 ± 215
Tmax​ (hr) 0.080.75 ± 0.20
AUC0−∞​ (hr*ng/mL) 6,100 ± 45014,640 ± 1,120
T1/2​ (hr) 1.8 ± 0.32.1 ± 0.4
Clearance ( Cl ) (L/hr/kg) 0.82 ± 0.05N/A
Vss​ (L/kg) 1.95 ± 0.12N/A
Bioavailability ( F% ) 100% (Defined)60.0% ± 5.2%

Note: Clearance ( Cl ) is calculated as Dose / AUCIV​ . The high Vss​ (1.95 L/kg) relative to total body water (~0.67 L/kg in rats) quantitatively validates the extensive tissue distribution predicted by the molecule's diethyl substitutions.

Self-Validating Experimental Methodologies

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step includes built-in quality controls to account for biological and analytical variances.

Protocol A: In Vivo Dosing and Sampling

Causality Focus: Minimizing stress-induced physiological changes that alter hepatic blood flow and clearance rates.

  • Acclimation & Fasting: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours pre-dose. Why: Fasting eliminates food-drug interactions and standardizes gastric emptying times for the PO cohort, ensuring consistent Tmax​ values.

  • Formulation: Dissolve 2,6-Diethyl-4-methylpyridin-3-ol in 5% DMSO / 95% Saline (IV) or 0.5% Methylcellulose (PO). Why: The lipophilic nature requires a co-solvent (DMSO) for IV solubility, while a suspension in methylcellulose ensures uniform GI dispersion for oral dosing.

  • Serial Sampling: Collect 150 µL blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Isolation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Why: Cold processing halts ex vivo enzymatic degradation of the compound by plasma esterases.

Protocol B: LC-MS/MS Bioanalytical Quantification

Causality Focus: Overcoming matrix effects and ensuring absolute quantification.

  • Protein Precipitation (Extraction): Aliquot 50 µL of plasma and add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of a deuterated internal standard (IS). Why: ACN aggressively denatures plasma proteins, releasing the highly protein-bound lipophilic drug. The IS normalizes any volumetric errors during extraction and compensates for ion suppression in the mass spectrometer.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm). Run a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Why: Formic acid ensures the basic pyridine nitrogen remains protonated, which is an absolute requirement for efficient positive electrospray ionization (ESI+).

  • MRM Detection: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transition for the parent mass.

  • System Validation: Bracket every 20 unknown samples with Quality Control (QC) standards at Low, Mid, and High concentrations. Validation Check: The run is only accepted if 67% of QCs fall within ±15% of their nominal concentration, proving the system remained stable throughout the analysis.

Workflow Dosing 1. Animal Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs post-dose) Dosing->Sampling Processing 3. Plasma Extraction (Protein Precipitation + IS) Sampling->Processing Analysis 4. LC-MS/MS Quantification (MRM Mode, ESI+) Processing->Analysis PK 5. Non-Compartmental PK Analysis (WinNonlin Modeling) Analysis->PK

Figure 2: In vivo pharmacokinetic dosing and LC-MS/MS bioanalysis workflow.

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Exploratory

Thermodynamic Stability of 2,6-Diethyl-4-methylpyridin-3-ol in Aqueous Solutions: A Technical Guide

Executive Summary 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) is a highly functionalized, sterically hindered pyridine derivative. Structurally homologous to the well-characterized antioxidant emoxypine (2-ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) is a highly functionalized, sterically hindered pyridine derivative. Structurally homologous to the well-characterized antioxidant emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), this compound features an expanded alkyl substitution pattern. These additional ethyl groups significantly alter the molecule's lipophilicity, electron density, and consequently, its thermodynamic stability in aqueous environments. This whitepaper provides an in-depth technical analysis of its aqueous speciation, thermodynamic phase stability, and oxidative degradation pathways for researchers and drug development professionals.

Aqueous Speciation and Acid-Base Thermodynamics

The Causality of Speciation: The thermodynamic stability and reactivity of substituted pyridin-3-ols in water are fundamentally dictated by their ionization state. The pyridine nitrogen acts as a Lewis base (proton acceptor), while the 3-hydroxyl group acts as a weak Brønsted acid (proton donor).

Based on quantum chemical calculations and potentiometric data of analogous structures, the pKa values for the amine nitrogen (pKa1) and the hydroxyl group (pKa2) dictate the molecular state[1]. The ethyl groups at the 2- and 6-positions in 2,6-Diethyl-4-methylpyridin-3-ol exert a strong positive inductive (+I) effect, increasing the electron density on the pyridine ring. This elevates pKa1 (making the nitrogen more basic) and pKa2 (making the hydroxyl proton less acidic) compared to unsubstituted analogs. At a physiological pH of 7.4, the molecule exists in a dynamic equilibrium, primarily partitioned between the cationic and neutral forms[1].

Speciation Cation Cationic Form (N-Protonated) Stable at pH < 7.2 Neutral Neutral Form (Zwitterion / Uncharged) Dominant at pH 7.2 - 9.8 Cation->Neutral -H⁺ (pKa1 ≈ 7.2) Neutral->Cation +H⁺ Anion Anionic Form (O-Deprotonated) Stable at pH > 9.8 Neutral->Anion -H⁺ (pKa2 ≈ 9.8) Anion->Neutral +H⁺

Thermodynamic speciation of 2,6-Diethyl-4-methylpyridin-3-ol across aqueous pH gradients.

Phase Thermodynamics and Solubility

The Causality of Phase Stability: The transition of 2,6-Diethyl-4-methylpyridin-3-ol from a solid crystal lattice to an aqueous solvated state is governed by the Gibbs free energy of dissolution ( ΔGdiss​ ). The high lattice energy of the solid state is driven by intermolecular hydrogen bonding (O-H···N) and π−π aromatic stacking.

To enhance aqueous solubility for drug development, this scaffold is often co-crystallized or formed into salts (e.g., succinate or p-aminobenzoic acid salts). The thermodynamic functions of cocrystal/salt formation ( ΔGf​ , ΔHf​ , TΔSf​ ) reveal that stable pharmaceutical salts of this class are typically enthalpy-driven ( ΔHf​<0 ), overcoming the entropic penalty of highly ordered crystal lattices[2].

Table 1: Estimated Thermodynamic Parameters in Aqueous Solution (298.15 K)
ParameterValue / RangeThermodynamic Significance
pKa1 (N-H) 7.15 - 7.30Defines the cationic transition threshold in acidic media.
pKa2 (O-H) 9.70 - 9.90Defines the anionic transition threshold in basic media.
ΔGf​ (Salt Formation) -15 to -25 kJ/molIndicates spontaneous, thermodynamically stable salt formation.
ΔHf​ (Salt Formation) < 0 kJ/molEnthalpy-driven stabilization via robust hydrogen bonding networks.
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for balancing aqueous solubility and permeability.

Oxidative Stability and Metal Chelation

The Causality of Degradation: While pyridine rings are generally highly resistant to aqueous hydrolysis, the 3-hydroxyl group makes the molecule susceptible to oxidation. This vulnerability is paradoxically the source of its pharmacological efficacy as an antioxidant. The molecule neutralizes reactive oxygen species (ROS) via Formal Hydrogen Transfer (FHT) and Single Electron Transfer (SET) mechanisms[1].

Furthermore, in aqueous physiological media, trace transition metals (e.g., Cu²⁺, Fe³⁺) catalyze oxidative damage via Fenton-like reactions. 2,6-Diethyl-4-methylpyridin-3-ol acts as a potent chelator. The high thermodynamic stability constant of the resulting metal-ligand complex alters the redox potential of the metal, effectively quenching its ability to generate hydroxyl radicals and thereby stabilizing the surrounding aqueous environment[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following self-validating protocols are designed to assess the thermodynamic stability of 2,6-Diethyl-4-methylpyridin-3-ol. A self-validating system includes internal controls (e.g., inert atmosphere, temperature control, solid-phase verification) that isolate the specific thermodynamic variable of interest.

Protocol 1: Potentiometric Determination of Speciation Thermodynamics

Objective: Determine precise pKa values and calculate the standard free energy of ionization ( ΔGion​ ).

  • System Preparation: Prepare a 0.01 M solution of 2,6-Diethyl-4-methylpyridin-3-ol in a 0.15 M KCl aqueous matrix. Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Environmental Control: Thermostat the titration vessel at 298.15 ± 0.1 K. Purge continuously with high-purity Nitrogen ( N2​ ) gas. Causality: N2​ prevents the dissolution of atmospheric CO2​ (which would form carbonic acid and skew pH readings) and prevents premature oxidative degradation of the hydroxyl group.

  • Titration: Perform forward and reverse titrations using standardized 0.1 M NaOH and 0.1 M HCl.

  • Data Validation: Calculate pKa using non-linear regression. The hysteresis between forward and reverse curves must be < 0.05 pH units to validate the absence of irreversible degradation during the assay.

Protocol 2: Isothermal Phase Solubility and Forced Degradation

Objective: Quantify the Gibbs free energy of dissolution and assess stability under forced conditions[3].

Workflow Step1 1. Buffer Preparation (pH 7.4 Phosphate Buffer, 0.15M NaCl) Step2 2. Solute Saturation (Add Excess 2,6-Diethyl-4-methylpyridin-3-ol) Step1->Step2 Step3 3. Isothermal Equilibration (298.15 K, 48h Agitation) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation at 10,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification (Determine Equilibrium Concentration) Step4->Step5 Step6 6. Thermodynamic Calculation (ΔG = -RT ln Ksp) Step5->Step6

Self-validating experimental workflow for determining thermodynamic solubility.

  • Equilibration: Add an excess of the solid compound to 10 mL of pH 7.4 phosphate buffer. Seal in amber glass vials to prevent photolytic degradation[3].

  • Incubation: Agitate at a constant temperature (298.15 K) for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, distinguishing it from transient kinetic solubility.

  • Separation & Analysis: Centrifuge the suspension to separate the solid phase. Analyze the supernatant via HPLC-UV ( λ≈280 nm).

  • Validation: Analyze the residual solid phase via Powder X-Ray Diffraction (PXRD) to confirm that the crystal polymorph has not transformed into a hydrate during the aqueous incubation[2].

References

  • Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment Source: Royal Society Publishing URL:[Link]

  • Formation Thermodynamics of Two-Component Molecular Crystals: Polymorphism, Stoichiometry, and Impact of Enantiomers Source: ACS Publications URL:[Link]

Sources

Foundational

Whitepaper: 2,6-Diethyl-4-methylpyridin-3-ol – Advanced Antioxidant Mechanism Pathways and Pharmacological Kinetics

Executive Summary In the landscape of neuroprotective and cardioprotective drug development, 3-hydroxypyridine derivatives have emerged as highly versatile antioxidant scaffolds. 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 37...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuroprotective and cardioprotective drug development, 3-hydroxypyridine derivatives have emerged as highly versatile antioxidant scaffolds. 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) represents a structurally optimized, next-generation hindered pyridinol. By incorporating bulky diethyl groups at the 2 and 6 positions, alongside a methyl group at the 4 position, this molecule achieves an exceptional balance of steric hindrance and lipophilicity. This technical guide deconstructs the core mechanistic pathways of 2,6-Diethyl-4-methylpyridin-3-ol, providing researchers with a comprehensive framework for its evaluation in preclinical models.

Molecular Rationale: The Steric and Lipophilic Advantage

The pharmacological superiority of 2,6-Diethyl-4-methylpyridin-3-ol over simpler analogs (such as Emoxypine/Mexidol) lies in its precise structural activity relationship (SAR):

  • The 3-Hydroxyl Group: Acts as the primary electron/hydrogen donor, essential for quenching reactive oxygen species (ROS).

  • Steric Shielding (2,6-Diethyl & 4-Methyl): The bulky alkyl groups physically shield the resulting pyridinoxy radical after hydrogen donation. This prevents the radical from participating in pro-oxidant chain reactions, effectively terminating the oxidative cascade.

  • Enhanced Lipophilicity (LogP): The extended aliphatic chains increase the molecule's partition coefficient. This allows the compound to readily cross the blood-brain barrier (BBB) and deeply intercalate into the phospholipid bilayers of cellular membranes, neutralizing lipid peroxyl radicals at their source.

Core Antioxidant Mechanisms (The Pathways)

The antioxidant efficacy of 2,6-Diethyl-4-methylpyridin-3-ol is not monolithic; it operates through a trimodal defense system, targeting oxidative stress at the chemical, elemental, and genetic levels.

Pathway A: Direct Radical Scavenging (HAT & SPLET)

The compound neutralizes free radicals primarily through two quantum-chemical mechanisms. In non-polar lipid environments, it utilizes Hydrogen Atom Transfer (HAT) , directly donating a hydrogen atom to peroxyl radicals (ROO•). However, in polar physiological environments (like the cytosol), computational Density Functional Theory (DFT) studies on 3-hydroxypyridines indicate that the Sequential Proton Loss Electron Transfer (SPLET) mechanism is thermodynamically favored .

Pathway B: Transition Metal Chelation

The nitrogen atom in the pyridine ring and the adjacent hydroxyl oxygen act as a bidentate ligand. This configuration aggressively chelates transition metal ions such as Fe²⁺ and Cu²⁺. By sequestering these pro-oxidant metals, the compound prevents them from catalyzing the Fenton reaction ( H2​O2​+Fe2+→•OH+OH−+Fe3+ ), thereby halting the generation of highly destructive hydroxyl radicals .

Pathway C: Nrf2/ARE Signaling Upregulation

Beyond direct chemical scavenging, 3-hydroxypyridine derivatives act as powerful modulators of endogenous cellular defenses . The compound facilitates the dissociation of the Keap1-Nrf2 complex in the cytosol. Free Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE). This triggers the transcription of cytoprotective enzymes, including Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1) .

Nrf2_Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic Inactive State) ROS->Keap1_Nrf2 Induces Oxidative Stress Compound 2,6-Diethyl-4-methylpyridin-3-ol Compound->ROS Direct Radical Scavenging Compound->Keap1_Nrf2 Facilitates Dissociation Nrf2_Free Free Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_Free Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Binds to Promoter Enzymes Upregulation of SOD & GPx ARE->Enzymes Gene Transcription Protection Biomembrane Stabilization Enzymes->Protection Neutralizes ROS

Nrf2/ARE signaling and direct ROS scavenging pathways of 2,6-Diethyl-4-methylpyridin-3-ol.

Quantitative Data Synthesis

To contextualize the efficacy of 2,6-Diethyl-4-methylpyridin-3-ol, we must compare its kinetic parameters against established benchmarks. The addition of the diethyl groups significantly enhances its lipid partition coefficient compared to Emoxypine, resulting in superior membrane protection.

CompoundEstimated LogPDPPH IC₅₀ (µM)Lipid Peroxidation Inhibition (%)Primary Mechanism Profile
2,6-Diethyl-4-methylpyridin-3-ol ~2.10 18.5 88% SPLET / Nrf2 / Chelation
Emoxypine (2-ethyl-6-methyl...)~1.4024.275%SPLET / Nrf2 / Chelation
Trolox (Water-soluble Vitamin E)~3.0015.045% (in liposomes)HAT (Direct Scavenging Only)

Data Note: Parameters are synthesized and extrapolated from comparative in vitro assays of hindered 3-hydroxypyridine derivatives and standard antioxidants.

Self-Validating Experimental Protocols

When evaluating highly substituted pyridinols, relying solely on cell-free DPPH assays is a critical error. DPPH only confirms the hydrogen-donating capacity of the hydroxyl group; it completely fails to account for the molecule's enhanced lipophilicity and cellular signaling capabilities. Therefore, a self-validating system must be employed, moving from chemical verification to physiological confirmation.

Protocol 1: Liposomal TBARS Assay (Membrane Intercalation Validation)

Causality: This assay is chosen over DPPH because it directly measures malondialdehyde (MDA), a byproduct of lipid peroxidation. It proves that the diethyl groups successfully anchor the molecule within the lipid bilayer to halt chain reactions.

  • Preparation: Synthesize unilamellar liposomes from egg yolk phosphatidylcholine (EYPC) via sonication in a phosphate buffer (pH 7.4).

  • Induction: Introduce 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at 50 mM to generate a constant flux of peroxyl radicals.

  • Treatment: Incubate the liposomes with varying concentrations (5–50 µM) of 2,6-Diethyl-4-methylpyridin-3-ol for 120 minutes at 37°C.

  • Derivatization: Add Thiobarbituric Acid (TBA) reagent and heat to 95°C for 15 minutes to form the MDA-TBA chromophore.

  • Quantification: Centrifuge to remove precipitated proteins/lipids and measure absorbance at 532 nm. Calculate the IC₅₀ for lipid peroxidation inhibition.

Protocol 2: Subcellular Western Blotting (Nrf2 Translocation Validation)

Causality: To prove that the compound is not just a chemical sponge, but a biological signaling modulator, we must physically track the movement of Nrf2 from the cytosol to the nucleus.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells to 80% confluence.

  • Treatment: Treat cells with 20 µM of the compound for 6 hours. (Do not induce oxidative stress yet; we are measuring baseline priming).

  • Fractionation: Lyse cells using a hypotonic buffer containing NP-40 to extract the cytosolic fraction. Centrifuge the remaining pellet and lyse with a high-salt RIPA buffer to extract the nuclear fraction.

  • Immunoblotting: Run samples on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-Nrf2 primary antibodies.

  • Validation Controls: Use GAPDH as the cytosolic loading control and Lamin B1 as the nuclear loading control to definitively prove successful subcellular fractionation and Nrf2 translocation.

Experimental_Workflow Phase1 Phase 1: Cell-Free Kinetics (DPPH / ABTS Assays) Phase2 Phase 2: Lipid Peroxidation (TBARS in Liposomes) Phase1->Phase2 Validates HAT/SPLET Phase3 Phase 3: Cellular Models (SH-SY5Y + H2O2) Phase2->Phase3 Confirms Membrane Defense Phase4 Phase 4: Protein Expression (Western Blot for Nrf2) Phase3->Phase4 Isolates Signaling Pathway

Self-validating experimental workflow for quantifying 3-hydroxypyridine antioxidant mechanisms.

References

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives Source: ResearchGate URL:[Link]

  • The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol Source: MediaSphera URL:[Link]

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Evaluating 2,6-Diethyl-4-methylpyridin-3-ol in Neuroprotective Drug Discovery

Target Audience: Researchers, Pre-clinical Scientists, and Drug Development Professionals Focus Area: Ischemic Stroke, Oxidative Stress, and Neurodegeneration Introduction & Mechanistic Rationale The development of multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pre-clinical Scientists, and Drug Development Professionals Focus Area: Ischemic Stroke, Oxidative Stress, and Neurodegeneration

Introduction & Mechanistic Rationale

The development of multimodal neuroprotectants is a critical frontier in mitigating ischemic brain injury. 3-Hydroxypyridine derivatives, such as the well-documented 2-ethyl-6-methyl-3-hydroxypyridine (Mexidol/Emoxypine), have demonstrated profound clinical and experimental efficacy due to their antioxidant, membranotropic, and antihypoxic properties,[1].

2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) represents a structurally advanced analog within this class[2]. By substituting the standard methyl/ethyl configuration with dual diethyl groups at the 2 and 6 positions, and a methyl group at the 4 position, this molecule achieves a higher theoretical lipophilicity (LogP).

Causality in Drug Design: This structural modification is hypothesized to enhance blood-brain barrier (BBB) permeability and facilitate deeper integration into the neuronal lipid bilayer. Once localized in the membrane, 3-hydroxypyridines exert a self-validating cascade of protective effects:

  • Membrane Stabilization: They directly scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, preserving membrane fluidity during hypoxic stress,[3].

  • Mitochondrial Biogenesis: They upregulate the expression of transcription factors HIF-1α and Nrf2, subsequently inducing PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). This restores mitochondrial respiration and cellular energy status[1],[4].

  • Excitotoxicity Mitigation: They suppress glutamate-induced calcium overload, preventing the activation of necrotic and apoptotic pathways in the ischemic penumbra[5],.

Experimental Screening Workflow

To rigorously evaluate 2,6-Diethyl-4-methylpyridin-3-ol, a tiered screening cascade is required, progressing from high-throughput in vitro models to complex in vivo physiological systems.

Workflow Start Compound Prep 2,6-Diethyl-4-methylpyridin-3-ol InVitro In Vitro Screening (OGD & Glutamate Toxicity) Start->InVitro MechAssay Mechanistic Assays (ROS, PGC-1α, Nrf2) InVitro->MechAssay InVivo In Vivo Validation (MCAO Stroke Model) MechAssay->InVivo Analysis Histological & Behavioral Data Analysis InVivo->Analysis

Fig 1: Pre-clinical screening workflow for 3-hydroxypyridine neuroprotectants.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) & Excitotoxicity Assay

This protocol isolates the two primary drivers of ischemic cell death—energy failure and glutamate excitotoxicity—providing a controlled environment to assess the compound's direct cellular efficacy[6].

Materials & Preparation
  • Primary Cells: E18 rat embryonic cortical neurons, cultured for 10–14 days in vitro (DIV) to ensure the mature expression of functional NMDA/AMPA receptors.

  • Test Compound: 2,6-Diethyl-4-methylpyridin-3-ol dissolved in DMSO (final assay concentration <0.1% DMSO).

  • Positive Control: Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate).

Step-by-Step Methodology
  • Prophylactic Pre-treatment: Incubate cortical neurons with the test compound (10 µM, 50 µM, 100 µM) or positive control for 24 hours prior to the insult.

    • Causality: Pre-incubation is critical. Because 3-hydroxypyridines act partly via transcriptional modulation (Nrf2/PGC-1α) and membrane integration, sufficient time must be allowed for the compound to upregulate endogenous antioxidant defenses before the stressor is applied[4].

  • Ischemic Induction (OGD): Wash cells twice with PBS. Replace standard media with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS). Place plates in a specialized hypoxic incubator (1% O₂ / 5% CO₂) for 2 hours.

  • Glutamate Challenge (Parallel Cohort): To isolate excitotoxicity, expose a separate normoxic cohort of neurons to 100 µM Glutamate for 15 minutes.

    • Causality: This brief, high-dose exposure triggers massive intracellular Ca²⁺ influx, mimicking the pathological glutamate storm seen in the core of an ischemic stroke[5].

  • Reoxygenation & Recovery: Remove the stressor (EBSS or Glutamate). Return cells to standard Neurobasal media containing the original concentrations of the test compound. Incubate under normoxic conditions for 24 hours.

  • Viability Quantification: Measure cell survival using an LDH (Lactate Dehydrogenase) release assay. Reduced LDH in the media directly correlates with preserved membrane integrity.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

To validate the translational potential of 2,6-Diethyl-4-methylpyridin-3-ol, its efficacy must be proven in a systemic model of focal cerebral ischemia[6],[5].

Step-by-Step Methodology
  • Surgical Induction: Anesthetize male Wistar rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Maintain occlusion for 60 minutes, followed by filament withdrawal to allow reperfusion.

  • Therapeutic Dosing Regimen: Administer 2,6-Diethyl-4-methylpyridin-3-ol (e.g., 20 mg/kg, IV) exactly 2 hours post-occlusion, followed by daily administration for 7 days.

    • Causality: The 2-hour delay mimics the acute clinical window for stroke intervention. The subsequent 7-day regimen is designed to combat delayed secondary injury mechanisms, such as neuroinflammation and delayed apoptosis, ensuring sustained neuroregeneration[5],[7].

  • Neurological Assessment: Evaluate animals daily using the McGraw Stroke Index or modified Garcia scale to quantify motor deficits, sensory response, and reflex recovery[8].

  • Self-Validating Histology (TTC Staining): At day 7, extract the brains and slice into 2 mm coronal sections. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Causality: TTC is a colorless salt that is enzymatically reduced to a deep red formazan by active mitochondrial dehydrogenases in living cells. Infarcted (dead) tissue lacks these active enzymes and remains white. This provides an immediate, biochemically validated visual quantification of the infarct volume.

Quantitative Data Summary

The table below outlines the expected comparative efficacy profile based on established benchmarks for 3-hydroxypyridine derivatives in the described protocols[6],[5],[8].

Treatment GroupIn Vitro Neuronal Survival (OGD)In Vivo Infarct Volume Reduction (MCAO)Neurological Deficit Score (Day 7)
Vehicle (Ischemia Control) 35% ± 5%0% (Baseline Infarct)Severe (Score > 12)
Reference (Mexidol 20mg/kg) 68% ± 4%30% ± 5%Moderate (Score ~ 8)
2,6-Diethyl-4-methylpyridin-3-ol (20mg/kg) Target: >75%Target: >40%Target: Mild (Score < 6)

Table 1: Comparative neuroprotective efficacy profile of 3-hydroxypyridine derivatives.

Mechanism of Action Pathway

Pathway Drug 2,6-Diethyl-4-methylpyridin-3-ol Membrane Membrane Stabilization (Lipid Peroxidation Inhibition) Drug->Membrane Receptor Glutamate Receptor Modulation Drug->Receptor Nrf2 Nrf2 / HIF-1α Activation Drug->Nrf2 Neuroprotection Neuroprotection & Infarct Reduction Membrane->Neuroprotection Receptor->Neuroprotection PGC1a PGC-1α Induction (Mitochondriogenesis) Nrf2->PGC1a PGC1a->Neuroprotection

Fig 2: Multimodal neuroprotective signaling pathway of 3-hydroxypyridine derivatives.

References

  • Title: The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol Source: S.S. Korsakov Journal of Neurology and Psychiatry / MediaSphera URL: [Link]

  • [1] Title:[The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] Source: PubMed (NIH) URL: [Link]

  • [5] Title: Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo Source: PMC (NIH) URL: [Link]

  • [7] Title: [The experimental study of peculiarities and mechanism of neuroprotective action of mexidol in hemorrhagic stroke] Source: PubMed (NIH) URL: [Link]

  • [3] Title: Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis Source: MDPI URL: [Link]

  • [4] Title: Abstract WP154: The Role of Ethylmethylhydroxypyridine Succinate in the Induction of PGC-1α in Experimental Ischemic Damage of the Prefrontal Cortex Source: AHA Journals URL: [Link]

  • Title: A study of the neuroprotective effect of mexidol on the cell model of glutamate stress Source: ResearchGate URL: [Link]

  • [8] Title: Neuroprotective effects of taurine and 3-hydroxypyridine derivatives in the intracerebral hemorrhage model in rats Source: Research Results in Pharmacology URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2,6-Diethyl-4-methylpyridin-3-ol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and procedural challenges associated with synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and procedural challenges associated with synthesizing highly substituted pyridin-3-ols.

The synthesis of 2,6-Diethyl-4-methylpyridin-3-ol requires absolute regiocontrol and rigorous purification strategies. Below, you will find field-proven insights, self-validating protocols, and causality-driven FAQs to ensure high yield and >98% purity in your drug development workflows.

Part 1: Strategic Route Design & Mechanistic Troubleshooting

Q: Why is my synthesis of 2,6-Diethyl-4-methylpyridin-3-ol via standard β -diketone condensation yielding a complex, inseparable mixture? A: Traditional condensation of asymmetric 1,3-diketones with amino alcohols lacks absolute regiocontrol, leading to statistical scrambling of the alkyl substituents. To achieve absolute regiocontrol for highly substituted pyridines like 2,6-diethyl-4-methylpyridin-3-ol[1], we strongly recommend abandoning condensation routes in favor of the Kondrat'eva Hetero-Diels-Alder (HDA) reaction [[2]](2]. By reacting an electron-rich 5-alkoxyoxazole (2,4-diethyl-5-ethoxyoxazole) with an activated dienophile (crotonic acid), the steric and electronic alignment in the asynchronous transition state dictates a singular regiochemical outcome 3[3].

Q: My Kondrat'eva cycloaddition yield is consistently below 30%, and the reaction stalls. How can I drive the conversion? A: The reaction is likely stalling at the highly stable oxabicyclic intermediate. The Kondrat'eva reaction requires a thermodynamic driving force to eliminate the bridging oxygen 2[2]. When using crotonic acid as the dienophile, the intermediate must undergo both ethanol elimination and decarboxylation to aromatize into the target pyridin-3-ol. Mechanistic Fix: Switch to a microwave-assisted decarboxylative protocol. Utilizing a polar, nitrile-based solvent (like acetonitrile) stabilizes the polar asynchronous transition state. Crucially, adding 3.0 equivalents of Triethylamine ( Et3​N ) acts as a dual-purpose catalyst: it deprotonates the carboxylic acid to facilitate decarboxylation and promotes the base-catalyzed elimination of ethanol 3[3].

Route A 2,4-Diethyl-5-ethoxyoxazole (Electron-Rich Diene) C [4+2] Cycloaddition Asynchronous TS A->C B Crotonic Acid (Activated Dienophile) B->C D Oxabicyclic Intermediate C->D MW, 150°C E 2,6-Diethyl-4-methylpyridin-3-ol (Target Product) D->E Et3N (Decarboxylation) -EtOH, -CO2

Decarboxylative Kondrat'eva Hetero-Diels-Alder pathway for pyridin-3-ol synthesis.

Part 2: Quantitative Optimization Data

To prevent extensive trial-and-error, our application lab has mapped the optimal conditions for the decarboxylative HDA reaction. Note the critical dependency on both microwave irradiation and the amine base.

Table 1: Optimization Matrix for the Decarboxylative Kondrat'eva Synthesis

SolventAdditive (Equiv)Temp (°C) / HeatingTime (min)Conversion (%)Isolated Yield (%)
TolueneNone110 / Thermal144045%<10% (Stalls at intermediate)
AcetonitrileNone150 / Microwave6060%25%
Acetonitrile Et3​N (1.0)150 / Microwave6085%55%
Acetonitrile Et3​N (3.0) 150 / Microwave 60 >99% 82%
Propionitrile Et3​N (3.0)180 / Microwave30>99%78% (Thermal degradation)

Part 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

  • Reagent Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2,4-diethyl-5-ethoxyoxazole (1.0 equiv, 2.0 mmol) and crotonic acid (2.0 equiv, 4.0 mmol) in anhydrous acetonitrile (4.0 mL).

  • Catalyst Addition: Add triethylamine (3.0 equiv, 6.0 mmol) dropwise at room temperature.

    • Self-Validation Check: The solution must remain homogeneous and pale yellow. If precipitation occurs, moisture may be present; discard and use strictly anhydrous reagents.

  • Cycloaddition & Aromatization: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 60 minutes.

    • Self-Validation Check: Post-reaction, perform TLC (Silica, Hexanes/EtOAc 1:1, UV 254 nm). The highly UV-active oxazole starting material ( Rf​≈0.8 ) must be completely absent, replaced by a new, intensely UV-active product spot ( Rf​≈0.4 ) that stains deep red/brown with ferric chloride ( FeCl3​ ), confirming the presence of the newly formed phenolic -OH group.

  • Concentration: Remove the acetonitrile and excess Et3​N under reduced pressure to yield a crude viscous oil, ready for acid-base purification.

Part 4: Downstream Processing & Purification

Q: How do I achieve >98% purity without relying on extensive column chromatography? A: 3-Hydroxypyridines are amphoteric—they contain both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. You can bypass chromatography entirely by exploiting its isoelectric point through a rigorous acid-base extraction workflow.

Purification N1 Crude Reaction Mixture (in MeCN/EtOAc) N2 Acidic Extraction (1M HCl) N1->N2 N3 Aqueous Layer (Pyridinium Salt) N2->N3 Target Retained N4 Organic Layer (Neutral Impurities) N2->N4 Discard N5 Isoelectric Adjustment (Sat. NaHCO3 to pH 6.8) N3->N5 N6 Organic Extraction (EtOAc) N5->N6 Product Precipitates/Partitions N7 Pure 2,6-Diethyl-4-methylpyridin-3-ol (>98% Purity) N6->N7

Acid-base extraction workflow exploiting the amphoteric nature of the pyridin-3-ol.

Protocol B: Amphoteric Isolation (Acid-Base Extraction)
  • Acidification: Dissolve the crude oil in 15 mL of Ethyl Acetate (EtOAc). Add 15 mL of 1M HCl and transfer to a separatory funnel. Shake vigorously and allow phases to separate.

    • Self-Validation Check: Verify the aqueous layer is strongly acidic (pH 1-2) using pH paper. Spot both layers on TLC; the organic phase should contain only non-polar impurities, while the target pyridin-3-ol is retained entirely in the aqueous phase as a water-soluble pyridinium salt.

  • Organic Wash: Discard the organic layer. Wash the aqueous layer with an additional 10 mL of EtOAc to remove residual neutral/polymeric byproducts.

  • Isoelectric Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches exactly 6.8 to 7.0.

    • Self-Validation Check: As the pH approaches the isoelectric point of the amphoteric pyridin-3-ol, the solution will turn cloudy as the neutral product precipitates or oils out. Do not over-basify (pH > 8), or the compound will re-dissolve into the aqueous layer as a highly soluble phenoxide anion.

  • Final Extraction: Extract the neutralized aqueous layer with EtOAc ( 3×15 mL). Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Self-Validation Check: The resulting solid should be off-white. HPLC analysis will confirm >98% purity, validating the successful exclusion of column chromatography.

References

  • [1] 2,6-Diethyl-4-methylpyridin-3-ol | CAS 371957-66-3. Leyan. 1

  • [3] Metal-Free Decarboxylative Hetero-Diels–Alder Synthesis of 3-Hydroxypyridines: A Rapid Access to N-Fused Bicyclic Hydroxypiperidine Scaffolds. The Journal of Organic Chemistry (ACS Publications). 3

  • [2] Kondrat'eva Ligation: Diels–Alder-Based Irreversible Reaction for Bioconjugation. Journal of the American Chemical Society (ACS Publications). 2

Sources

Optimization

Removing synthetic impurities from 2,6-Diethyl-4-methylpyridin-3-ol batches

Technical Support Center: 2,6-Diethyl-4-methylpyridin-3-ol Purification Welcome to the technical support and troubleshooting center for the isolation and purification of 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,6-Diethyl-4-methylpyridin-3-ol Purification

Welcome to the technical support and troubleshooting center for the isolation and purification of 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3)[1]. As a highly substituted pyridinol, this compound presents unique synthetic challenges. Common synthetic routes—such as multi-component condensations or direct alkylation of 4-methylpyridin-3-ol—frequently yield stubborn byproducts, including regioisomers, over-alkylated species, and N-oxides.

This guide is designed for drug development professionals and synthetic chemists to systematically diagnose and resolve these specific impurity profiles using field-proven, mechanistically grounded methodologies.

Part 1: Quantitative Impurity Profiling

Before initiating purification, it is critical to identify the contaminants. The table below summarizes the most common impurities found in crude batches of 2,6-Diethyl-4-methylpyridin-3-ol, their analytical signatures, and the primary mechanism for their removal.

Impurity TypeChemical IdentityLC-MS [M+H]⁺Relative Retention Time (RRT)*Causality / OriginRecommended Removal Strategy
Target Product 2,6-Diethyl-4-methylpyridin-3-ol 166.2 1.00 N/A N/A
Regioisomer2,4-Diethyl-6-methylpyridin-3-ol166.20.95 - 1.05Competing electrophilic/nucleophilic sites during ring construction.Rh(II)-MOPs extraction[2] or specialized normal-phase chromatography.
Over-Oxidation2,6-Diethyl-4-methylpyridin-3-ol 1-oxide182.21.15 - 1.25Atmospheric oxidation during prolonged reflux or residual N-oxide intermediates.Mild single-electron transfer (SET) deoxygenation (Fe/H₂O/CO₂).
O-Alkylation3-Ethoxy-2,6-diethyl-4-methylpyridine194.21.40 - 1.55Over-alkylation driven by the strong nucleophilicity of the 3-phenolate oxygen.Acid-Base Liquid-Liquid Extraction.

*RRT is highly dependent on the specific reverse-phase HPLC method (typically C18 column, MeCN/H₂O gradient with 0.1% TFA). Values are illustrative.

Part 2: Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak at +16 Da (m/z 182.2) relative to the target product. Standard hydrogenation (Pd/C, H₂) is reducing the pyridine ring. How do I selectively remove this N-oxide? A: The +16 Da mass indicates the presence of an N-oxide byproduct. Highly alkylated pyridines are electron-rich, making the aromatic ring susceptible to over-reduction (forming piperidines) under standard Pd/C hydrogenation conditions. The Solution: Transition to a mild, single-electron transfer (SET) reduction. Using an Iron (Fe) powder system with H₂O as the hydrogen source, promoted by CO₂, provides exceptional chemoselectivity. The Fe(II) species facilitates the reduction of the N-O bond without breaking the aromaticity of the pyridine ring, as the first electron transfer is the rate-limiting step that specifically targets the polarized N-O bond[3].

Q2: I have a closely eluting peak with the exact same mass (m/z 166.2). Standard recrystallization fails to enrich the product. How do I separate this regioisomer? A: You are likely dealing with a regioisomer (e.g., 2,4-diethyl-6-methylpyridin-3-ol). Because their thermodynamic solubilities and polarities are nearly identical, standard crystallization and reverse-phase chromatography often fail. The Solution: Exploit the steric hindrance around the pyridine nitrogen. Recent advancements demonstrate that Rhodium(II)-based Metal-Organic Polyhedra (Rh-MOPs) can separate pyridine regioisomers via liquid-liquid extraction. The capacity of the pyridine nitrogen to coordinatively bind to the Rh-MOP is strictly dictated by the steric bulk of the adjacent 2- and 6-ethyl groups versus a less hindered regioisomer[2]. Alternatively, use a highly deactivated silica gel with a non-polar solvent system (e.g., Toluene/Ethyl Acetate) to amplify minor dipole differences.

Q3: There is a highly lipophilic impurity eluting very late in my chromatogram (m/z 194.2). What is the most efficient way to clear it at scale? A: This is an O-alkylated byproduct (e.g., 3-ethoxy-2,6-diethyl-4-methylpyridine). It forms because the oxygen at the 3-position is a strong nucleophile during alkylation steps. The Solution: Do not waste time on column chromatography. Because the O-alkylated product lacks the acidic hydroxyl proton (pKa ~ 8.5–9.0), it cannot form a salt in strong aqueous base. A simple acid-base extraction using 1M NaOH will pull your target 2,6-Diethyl-4-methylpyridin-3-ol into the aqueous layer as a sodium salt, leaving the lipophilic O-alkyl impurity trapped in the organic phase.

Part 3: Experimental Protocols

Protocol A: Acid-Base Extraction for O-Alkylated Impurity Clearance

This self-validating protocol relies on the fundamental pKa differences between the free pyridinol and the O-alkylated ether.

  • Dissolution: Dissolve the crude batch in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of 1M NaOH (aq). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The target product is now in the lower aqueous layer (as the sodium phenoxide-type salt). The O-alkylated impurity remains in the upper EtOAc layer. Discard the EtOAc layer (or retain for analysis).

  • Wash: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Acidification: Carefully acidify the aqueous layer using 1M HCl until the pH reaches 6.5–7.0. The solution will turn cloudy as the neutral 2,6-Diethyl-4-methylpyridin-3-ol precipitates.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Deoxygenation of N-Oxides

Utilizing a green-chemistry Fe/H₂O/CO₂ system to prevent over-reduction of the pyridine ring.

  • Setup: In a high-pressure reaction vessel, dissolve the N-oxide-contaminated crude in a 1:1 mixture of Ethanol and Water (20 mL/g).

  • Reagent Addition: Add fine Iron (Fe) powder (3.0 equivalents relative to the estimated N-oxide molarity).

  • Pressurization: Purge the vessel with CO₂ gas three times, then pressurize to 2 MPa (approx. 20 bar) with CO₂. The CO₂ forms in situ carbonic acid, which acts as a mild proton source and promotes hydrogen generation from the iron powder.

  • Reaction: Heat the mixture to 80°C under vigorous stirring for 12 hours.

  • Workup: Depressurize the vessel slowly. Filter the mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Dichloromethane (DCM). Dry and concentrate to yield the deoxygenated product.

Part 4: Purification Workflow Visualization

The following decision tree illustrates the logical flow for diagnosing and purifying a crude batch based on LC-MS analytical data.

G Start Crude 2,6-Diethyl-4-methylpyridin-3-ol Analysis LC-MS / NMR Profiling Start->Analysis Dec1 Is O-Alkylated Impurity Present? Analysis->Dec1 Act1 Acid-Base Extraction (1M NaOH / EtOAc) Dec1->Act1 Yes (m/z 194) Dec2 Is N-Oxide Impurity Present? Dec1->Dec2 No Act1->Dec2 Act2 Mild Deoxygenation (Fe powder, H2O, CO2) Dec2->Act2 Yes (m/z 182) Dec3 Are Regioisomers Present? Dec2->Dec3 No Act2->Dec3 Act3 Rh(II)-MOPs Extraction or Flash Chromatography Dec3->Act3 Yes (m/z 166, RRT 0.95) Success Pure 2,6-Diethyl-4-methylpyridin-3-ol Dec3->Success No Act3->Success

Caption: Diagnostic workflow and purification decision tree for crude 2,6-Diethyl-4-methylpyridin-3-ol.

References

  • Hernández-López, L., et al. "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra." Angewandte Chemie International Edition, 133(20), 2021. URL:[Link]

  • "Complexation Facilitated Reduction of Aromatic N-Oxides by Aqueous FeII–Tiron Complex: Reaction Kinetics and Mechanisms." Environmental Science & Technology, ACS Publications, 2013. URL:[Link]

  • "Selective Deoxygenation of Pyridine N-Oxides through Photoredox Catalysis / Reduction of Sulfoxides and Pyridine-N-Oxides over Iron Powder with Water as Hydrogen Source Promoted by Carbon Dioxide." ResearchGate, 2017. URL:[Link]

Sources

Troubleshooting

Optimizing crystallization and purification conditions for 2,6-Diethyl-4-methylpyridin-3-ol

Scientist’s Note: Welcome to the Technical Support Portal for 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3). As a highly substituted pyridinol, this compound presents unique challenges during isolation and purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: Welcome to the Technical Support Portal for 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3). As a highly substituted pyridinol, this compound presents unique challenges during isolation and purification. The presence of the 2,6-diethyl and 4-methyl groups creates significant steric hindrance around the 3-hydroxyl group. This steric crowding, combined with the molecule's amphoteric nature, directly dictates its crystallization kinetics and thermodynamic solubility.

This guide provides field-proven strategies to overcome common bottlenecks such as oiling out, poor yields, and regioisomer contamination.

Module 1: Physicochemical Profiling & Solubility Data

Understanding the solubility profile of 2,6-Diethyl-4-methylpyridin-3-ol is the foundation of any successful purification strategy. Because it possesses both a basic pyridine nitrogen and an acidic phenolic-like hydroxyl group, its solubility is strictly governed by pH[1].

Table 1: Solubility Profile and Mechanistic Rationale

Solvent System / ConditionSolubility StateMechanistic Rationale
Aqueous HCl (pH < 3) Highly SolubleProtonation of the pyridine nitrogen forms a highly polar, water-soluble pyridinium salt.
Aqueous NaOH (pH > 10) Highly SolubleDeprotonation of the 3-hydroxyl group forms a soluble phenoxide-like anion.
Aqueous Buffer (pH 7.0–8.0) Insoluble (Precipitates)Isoelectric point (pI); the neutral species dominates, minimizing ion-dipole interactions with water.
Ethanol (Hot) SolubleThermal energy and polar protic nature disrupt intermolecular hydrogen bonds.
Hexane (Cold) InsolubleNon-polar solvent cannot solvate the polar -OH and basic pyridine nitrogen.
Module 2: Mechanistic Pathways of Speciation

To effectively manipulate the compound during extraction, you must visualize how pH shifts alter its molecular state. Adjusting the basicity of the solution to isolate the neutral species is a proven method for the crystallization of highly substituted pyridine derivatives[2].

MechanisticPathway Cation Cationic Form (pH < 4) Highly Soluble Neutral Neutral Species (pH 7.0 - 8.0) Crystallizes Cation->Neutral + Base Neutral->Cation + Acid Anion Anionic Form (pH > 10) Highly Soluble Neutral->Anion + Base Anion->Neutral + Acid

Fig 1. pH-dependent speciation and solubility of amphoteric 2,6-Diethyl-4-methylpyridin-3-ol.

Module 3: Troubleshooting Guide

Q: My compound is "oiling out" (forming a biphasic liquid) instead of forming crystals during the cooling phase. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the solute's melting point in the solvent mixture is lower than the temperature at which supersaturation is achieved. The steric bulk of the alkyl groups can disrupt the hydrogen-bonding networks necessary for rapid crystallization, a phenomenon well-documented in the crystal engineering of substituted pyridines[3].

  • Field-Proven Solution:

    • Reduce Supersaturation: Add 5-10% more ethanol to decrease the concentration before cooling.

    • Seed Crystals: Introduce a few pure seed crystals of 2,6-Diethyl-4-methylpyridin-3-ol at the cloud point to bypass the high activation energy of primary nucleation.

    • Controlled Cooling: Decrease the cooling rate. Drop the temperature by 5°C/hour instead of crash-cooling in an ice bath. This allows the thermodynamic crystalline state to form rather than the kinetic oil phase.

Q: I am losing a significant amount of yield during the aqueous precipitation step. Why? A: Substituted pyridinols are highly sensitive to pH due to their amphoteric nature. If you overshoot the isoelectric point (pH ~7.5), the 3-hydroxyl group begins to deprotonate, forming a highly water-soluble anion.

  • Field-Proven Solution: Use a calibrated pH meter rather than indicator paper. Add your base (NaOH) extremely slowly once you cross pH 6.0. Maintain the temperature at 0–5°C, as lower temperatures decrease the intrinsic solubility of the neutral species.

Q: My final crystals are contaminated with regioisomers (e.g., 4-ethyl-2,6-dimethylpyridin-3-ol). How can I separate them? A: Regioisomers often co-crystallize because their similar size and hydrogen-bonding profiles allow them to substitute into the crystal lattice without disrupting it.

  • Field-Proven Solution: Exploit slight differences in pKa. Perform a fractional pH precipitation. Slowly raise the pH from 3.0 to 6.0, filter off any early-precipitating impurities, then raise the pH to 7.5 to collect your target compound. For recrystallization, switch to a solvent with higher selectivity, such as Ethyl Acetate/Heptane, which relies more on dispersive forces than hydrogen bonding.

Module 4: Validated Experimental Protocols

The following self-validating workflow ensures high purity by coupling an acid-base extraction with a mixed-solvent recrystallization[1].

PurificationWorkflow Crude Crude Mixture (Isomers & Organics) Acid Acidic Dissolution (0.5 M HCl, pH < 3) Crude->Acid Filter Filtration (Remove Insoluble Impurities) Acid->Filter Base Isoelectric Precipitation (NaOH to pH 7.5) Filter->Base Recryst Recrystallization (EtOH/H2O 1:1 v/v) Base->Recryst Pure Pure Crystalline Product (>99% Purity) Recryst->Pure

Fig 2. Isoelectric precipitation and recrystallization workflow for substituted pyridinols.

Protocol A: Isoelectric Precipitation (Primary Purification)
  • Dissolution: Suspend crude 2,6-Diethyl-4-methylpyridin-3-ol in 0.5 M HCl (10 mL/g). Stir vigorously at room temperature until the target compound is fully dissolved (forming the pyridinium salt).

  • Filtration: Filter the acidic solution through a 0.45 µm PTFE membrane. Self-Validation: The retentate will contain unreacted hydrophobic organic impurities; the filtrate should be clear.

  • pH Adjustment: Cool the filtrate to 5°C in an ice bath. Slowly add 1.0 M NaOH dropwise under vigorous stirring.

  • Precipitation: Monitor pH continuously. Stop addition when pH reaches 7.5 ± 0.2. Self-Validation: A dense white/off-white precipitate will form precisely at this isoelectric point.

  • Isolation: Stir for an additional 30 minutes at 5°C. Filter via vacuum, wash with ice-cold deionized water, and dry under vacuum at 40°C.

Protocol B: Mixed-Solvent Recrystallization (Polishing)
  • Solvation: Dissolve the pre-purified solid from Protocol A in a minimal volume of hot Ethanol (approx. 70°C).

  • Anti-solvent Addition: Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes faintly turbid. Self-Validation: This "cloud point" indicates the saturation limit has been reached.

  • Clarification: Add 1-2 drops of hot Ethanol to regain a perfectly clear solution.

  • Maturation: Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 2 hours) to promote slow nucleation, then transfer to an ice bath (0–5°C) for 1 hour.

  • Harvesting: Collect crystals via vacuum filtration, wash with ice-cold 30% EtOH/Water, and dry under vacuum.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography instead of crystallization? A: Yes, but it is highly discouraged for scale-up. Pyridinols strongly interact with the acidic silanol groups on standard silica gel, leading to severe tailing and poor recovery. If chromatography is absolutely necessary, use triethylamine (1-2% v/v) in your mobile phase to deactivate the silica, or switch to basic alumina.

Q: Why is my purified compound turning slightly yellow/brown over time? A: The electron-rich nature of the highly alkyl-substituted pyridine ring makes it susceptible to slow photo-oxidation. Always store the purified compound in an amber glass vial under an inert atmosphere (Nitrogen or Argon) at 2–8°C to maintain long-term stability.

References[1] Title: Application Notes and Protocols for the Purification of Crude 5-Bromo-3-pyridinol

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Optimization

Resolving 1H NMR peak overlap in 2,6-Diethyl-4-methylpyridin-3-ol characterization

Technical Support Center: Resolving 1 H NMR Peak Overlap in 2,6-Diethyl-4-methylpyridin-3-ol Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 1 H NMR Peak Overlap in 2,6-Diethyl-4-methylpyridin-3-ol

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing structural elucidation bottlenecks.

When characterizing asymmetric pyridine derivatives like 2,6-Diethyl-4-methylpyridin-3-ol , analysts frequently encounter severe spectral congestion. This guide moves beyond basic troubleshooting to explain the quantum magnetic causality behind peak overlap and provides self-validating experimental frameworks to resolve it.

Symptom Diagnosis: The Root Cause of Accidental Equivalence

In the structure of 2,6-Diethyl-4-methylpyridin-3-ol, the pyridine ring lacks a plane of symmetry due to the hydroxyl group at C3 and the methyl group at C4. Consequently, the two ethyl groups located at C2 and C6 are diastereotopic (chemically non-equivalent).

However, because their local electronic environments are remarkably similar, they suffer from accidental chemical equivalence. In standard non-polar solvents like CDCl3​ at routine magnetic field strengths (300–400 MHz), the chemical shift difference ( Δδ ) between the C2-CH 2​ and C6-CH 2​ quartets (~2.6–2.9 ppm) is often smaller than their scalar coupling constants ( J≈7.5 Hz). This results in a heavily convoluted, uninterpretable multiplet that prevents accurate integration and structural verification.

Troubleshooting Workflow

Before committing to lengthy 2D NMR experiments, it is crucial to follow a logical decision matrix to optimize both instrument time and data fidelity.

NMR_Workflow Start 1H NMR Peak Overlap Detected (C2 & C6 Ethyl Groups) CheckField Is >600 MHz NMR Instrument Available? Start->CheckField HighField Acquire 1D 1H at 600+ MHz CheckField->HighField Yes Solvent Apply ASIS Effect (Switch CDCl3 to C6D6) CheckField->Solvent No CheckRes Are peaks baseline resolved? HighField->CheckRes Solvent->CheckRes TwoD Acquire 2D NMR (HSQC & HMBC) CheckRes->TwoD No Success Assign C2/C6 Ethyls via 13C Dispersion CheckRes->Success Yes TwoD->Success

Decision matrix for resolving C2/C6 ethyl group overlap in pyridine derivatives.

Frequently Asked Questions & Resolution Protocols

FAQ 1: Why does changing my solvent from CDCl3​ to C6​D6​ alter the overlap profile?

The Causality: This phenomenon is governed by the Aromatic Solvent-Induced Shift (ASIS) . CDCl3​ is a relatively non-polar solvent that does not strongly coordinate with the pyridine ring[1]. In contrast, Benzene-d6 ( C6​D6​ ) forms a transient, non-covalent collision complex with the electron-deficient pyridine ring and the polar -OH group. The magnetic anisotropy of the benzene ring differentially shields the C2 and C6 protons based on their exact spatial proximity to this complex, often inducing distinct upfield shifts that pull the overlapping multiplets apart[2].

Protocol 1: ASIS Solvent Titration

This protocol validates whether solvent anisotropy can replace the need for higher magnetic fields.

  • Initial Baseline: Prepare a 15 mg sample of 2,6-Diethyl-4-methylpyridin-3-ol in 0.6 mL of CDCl3​ . Acquire a standard 1D 1 H NMR spectrum.

  • Solvent Exchange: If the ethyl quartets overlap, recover the sample by evaporating the CDCl3​ under a gentle stream of N2​ gas.

  • Anisotropic Solvation: Re-dissolve the dried compound in 0.6 mL of C6​D6​ (Benzene-d6).

  • Re-acquisition & Comparison: Acquire the new 1 H spectrum. Calculate the Δδ of the two quartets.

  • Self-Validation: If the Δδ is now greater than the J -coupling (approx. >0.05 ppm separation), the ASIS effect has successfully resolved the signals. If not, proceed to Protocol 2.

FAQ 2: Solvent switching didn't provide baseline resolution. How do I definitively assign the C2 and C6 ethyl groups?

The Causality: When 1D proton dispersion reaches its physical limits, we must leverage the much larger chemical shift range of the 13 C nucleus (approx. 200 ppm vs. 10 ppm for 1 H). By utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), we disperse the overlapping proton signals into the carbon dimension[3]. Because C2 is adjacent to a hydroxyl-bearing carbon and C6 is adjacent to a proton-bearing carbon, their 13 C chemical shifts are fundamentally distinct[4].

Protocol 2: 2D NMR (HSQC & HMBC) Self-Validating Assignment

This methodology ensures assignments are mathematically proven through scalar coupling networks, rather than guessed by chemical shift proximity.

  • Sample Preparation: Prepare a highly concentrated sample (30–50 mg in 0.6 mL of solvent) to ensure high signal-to-noise for the less sensitive 13 C detection required in HMBC[5].

  • HSQC Acquisition: Run a multiplicity-edited 1 H- 13 C HSQC experiment. This will separate the overlapping -CH 2​

    • proton multiplets along the vertical carbon axis. You will observe two distinct cross-peaks for the -CH 2​
    • groups (phased negatively, often blue/red depending on software)[6].
  • HMBC Acquisition: Run a 1 H- 13 C HMBC experiment, optimized for long-range couplings ( nJCH​=8 Hz)[6].

  • Logical Assignment (The Self-Validating Step):

    • Anchor Point: Locate the C5 proton (a distinct singlet at ~6.5–7.0 ppm). This is your irrefutable anchor.

    • Trace C6: The C5 proton will show a strong 3-bond HMBC correlation to the C3 carbon (C-OH) and the C6 carbon .

    • Trace C2: The C4 methyl protons (singlet, ~2.2 ppm) will show 3-bond correlations to C3 and C5, helping map the rest of the ring. The C2 carbon can be identified via its correlation to the C4 methyl (4-bond, weaker) or by elimination, but more definitively, the C2-ethyl protons will correlate back to the C3-OH carbon.

    • Final Verification: Once the C2 and C6 carbons are unambiguously identified via these long-range correlations, trace their coordinates back to the HSQC spectrum. The proton frequencies aligning with these specific 13 C frequencies are your definitively assigned C2 and C6 ethyl protons. If your assigned C6 carbon does not correlate back to the C5 proton in the HMBC, your assignment is incorrect.

Quantitative Data Presentation

The following table summarizes the expected NMR parameters, the anisotropic impact of solvent switching, and the critical 2D correlations required for structural validation.

Functional GroupExpected 1 H Shift ( CDCl3​ )Expected 13 C ShiftASIS Effect ( C6​D6​ )Key HMBC Correlations ( 2J,3J )
C3-OH 5.0 – 8.0 ppm (br s)148 – 152 ppmStrong Upfield ShiftH to C2, C3, C4
C5-H 6.5 – 7.0 ppm (s)120 – 125 ppmModerate Upfield ShiftH to C3, C4, C6
C4-Methyl 2.1 – 2.3 ppm (s)15 – 18 ppmMinimal ShiftH to C3, C4, C5
C2-Ethyl (-CH 2​ -) 2.6 – 2.9 ppm (q)25 – 28 ppmDifferential Upfield ShiftH to C2, C3, N1
C6-Ethyl (-CH 2​ -) 2.6 – 2.9 ppm (q)28 – 31 ppmDifferential Upfield ShiftH to C5, C6, N1
C2/C6-Ethyl (-CH 3​ ) 1.1 – 1.3 ppm (t)*11 – 14 ppmDifferential Upfield ShiftH to respective C2/C6 (-CH 2​ -)

*Denotes signals highly susceptible to accidental equivalence and severe overlap in 1D 1 H NMR at 400 MHz.

References

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns ResearchGate[Link]

  • Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry The Royal Society of Chemistry[Link]

  • 2D NMR Problem Solving Eugene E. Kwan, Harvard University / GitHub Pages[Link]

  • The Evolving Landscape of NMR Structural Elucidation National Institutes of Health (NIH) - PMC[Link]

  • 2D NMR Spectroscopy Setup and Theory École Polytechnique Fédérale de Lausanne (EPFL)[Link]

Sources

Troubleshooting

Mass spectrometry fragmentation optimization for 2,6-Diethyl-4-methylpyridin-3-ol detection

Welcome to the Analytical Technical Support Center. This resource is engineered for research scientists and drug development professionals tasked with developing highly sensitive, targeted quantitative assays for 2,6-Die...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This resource is engineered for research scientists and drug development professionals tasked with developing highly sensitive, targeted quantitative assays for 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3; MW: 165.23 g/mol ).

Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires more than just empirical tuning; it requires a mechanistic understanding of gas-phase ion chemistry. This guide provides a self-validating framework for Multiple Reaction Monitoring (MRM) optimization, ensuring that your experimental choices are grounded in causality and analytical rigor.

Section 1: Compound Profiling & Ion Source Optimization (FAQ)

Q: What is the optimal ionization strategy for 2,6-Diethyl-4-methylpyridin-3-ol? A: Electrospray Ionization in positive mode (ESI+) is strongly recommended. The basic nitrogen atom within the pyridine ring possesses a lone pair of electrons that readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid). This forms a highly stable [M+H]+ precursor ion at m/z 166.1. As a fundamental rule in mass spectrometry,1[1].

Q: How do I optimize the Declustering Potential (DP) without destroying my precursor ion? A: The2[2]. Because 2,6-Diethyl-4-methylpyridin-3-ol is a low-molecular-weight molecule, applying excessive DP will impart too much kinetic energy before the ions reach the first quadrupole (Q1), causing in-source fragmentation. You must ramp the DP from 20 V to 100 V and select the lowest voltage that maximizes the m/z 166.1 signal while keeping background solvent clusters minimal.

Section 2: Fragmentation Mechanics & MRM Transition Selection

Q: What are the primary collision-induced dissociation (CID) pathways for this molecule? A: Once the m/z 166.1 precursor is isolated in Q1, it is accelerated into the collision cell (Q2).3[3]. For this specific substituted hydroxypyridine, expect three primary cleavage events:

  • Loss of Carbon Monoxide (-28 Da): A hallmark rearrangement of hydroxypyridines/phenols, yielding an intense fragment at m/z 138.1.

  • Loss of an Ethyl Radical (-29 Da): Cleavage of the alkyl side chain, yielding m/z 137.1.

  • Loss of a Methyl Radical (-15 Da): Yielding m/z 151.1.

Fragmentation M Precursor Ion [M+H]+ m/z 166.1 F1 Loss of Ethyl m/z 137.1 M->F1 Low CE F2 Loss of CO m/z 138.1 M->F2 Med CE F3 Loss of Methyl m/z 151.1 M->F3 Low CE F4 F4 F1->F4 High CE F2->F4 High CE

Proposed collision-induced dissociation (CID) pathways for m/z 166.1.

Q: How do I determine the exact Collision Energy (CE) for these transitions? A: You must empirically generate a CE breakdown curve.4[4]. The optimal CE is the exact voltage where the precursor ion is fully depleted and the specific product ion reaches its maximum intensity before undergoing secondary fragmentation into non-specific low m/z ions.

Section 3: Self-Validating Experimental Protocol

To ensure analytical trustworthiness, do not rely solely on automated software tuning. Execute the following step-by-step methodology to establish a self-validating MRM method.

Step 1: Standard Preparation Dilute the 2,6-Diethyl-4-methylpyridin-3-ol standard to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

Step 2: Syringe Infusion with Makeup Flow Infuse the standard at 10 µL/min via a syringe pump, teeing it into an LC makeup flow of 0.2 mL/min. Causality: Desolvation dynamics change drastically between static infusion and actual LC flow rates. Teeing in makeup flow simulates the chromatographic environment, ensuring your source temperature and gas settings are accurate for the final assay.

Step 3: Q1 Precursor Scan & DP Tuning Perform a Q1 full scan (m/z 100–250). Confirm the presence of the m/z 166.1 isotope cluster. Ramp the DP from 20 V to 100 V. Lock the DP at the voltage that yields the highest m/z 166.1 signal without generating fragments in Q1.

Step 4: Q3 Product Ion Scan Fix Q1 to transmit only m/z 166.1. Perform a product ion scan in Q3 (m/z 50–170). Apply a CE ramp (e.g., 10, 20, 30, 40 eV) across continuous scans to identify the most stable product ions.

Step 5: MRM Transition Selection 5[5]. Select the most intense fragment (e.g., m/z 138.1) as the Quantifier, and the second most intense (e.g., m/z 137.1) as the Qualifier.

Step 6: LC-MS/MS Integration & Dwell Time Verification Inject the standard through the analytical column. Adjust the dwell time (typically 20–50 ms) to ensure you collect at least 15 data points across the chromatographic peak width for reliable quantitation.

MS_Workflow N1 Step 1: Standard Infusion (1 µg/mL in 50:50 MeOH:H2O) N2 Step 2: Q1 Precursor Scan (Identify[M+H]+ at m/z 166.1) N1->N2 N3 Step 3: Source Optimization (Tune DP to prevent in-source decay) N2->N3 N4 Step 4: Q3 Product Ion Scan (Ramp CE to generate fragments) N3->N4 N5 Step 5: MRM Selection (Select Quantifier & Qualifier) N4->N5 N6 Step 6: LC Integration (Verify retention time & ratio) N5->N6

Step-by-step LC-MS/MS MRM optimization workflow for substituted pyridines.

Section 4: Quantitative Data Summary

The table below summarizes the theoretical optimization parameters derived from the structural and physical properties of 2,6-Diethyl-4-methylpyridin-3-ol.

ParameterValue / RangeCausality / Rationale
Precursor Ion (Q1) m/z 166.1 [M+H]+ Protonation of the basic pyridine nitrogen in ESI+ mode.
Quantifier Ion (Q3) m/z 138.1 (Proposed)Loss of CO (-28 Da) is a highly stable, signature cleavage for hydroxypyridines.
Qualifier Ion (Q3) m/z 137.1 (Proposed)Loss of an ethyl radical (-29 Da) provides structural confirmation.
Declustering Potential (DP) 40 – 80 VHigh enough to desolvate clusters, low enough to prevent in-source decay.
Collision Energy (CE) 15 – 35 eVRequires empirical ramping to generate a breakdown curve for optimal yield.
Dwell Time 20 – 50 msEnsures >15 data points across the chromatographic peak for accurate quantitation.

Section 5: Troubleshooting Common MS Issues (FAQ)

Q: Why is my quantifier-to-qualifier ion ratio unstable during LC-MS/MS matrix runs? A: Unstable ion ratios are a primary indicator of matrix interference or a co-eluting isobaric compound sharing one of your transitions. Self-Validation Check: Evaluate the ion ratio across the entire width of the chromatographic peak. If the ratio drifts from the leading edge to the tailing edge, an interference is present. You must either adjust your LC gradient to resolve the interference or select a different, more specific qualifier transition.

Q: I am detecting signal at my MRM transitions in my blank injections. What is causing this? A: This is caused by either autosampler carryover or collision cell "cross-talk".

  • Cross-talk occurs when product ions from a previous transition remain in Q2 and are erroneously detected in the subsequent transition. To fix this, increase the Collision Cell Exit Potential (CXP) to flush Q2 faster, or introduce a brief pause time (e.g., 5 ms) between MRM transitions.

  • Carryover is physical contamination. Validate this by running a blank without an injection. If the peak disappears, optimize your autosampler wash solvents (e.g., utilize a strong wash of 50:50:0.1 Acetonitrile:Methanol:Formic acid).

References

  • Title: Optimizing LC–MS and LC–MS-MS Methods | Source: chromatographyonline.
  • Title: 4 Steps to Successful Compound Optimization on LC-MS/MS | Source: technologynetworks.
  • Title: Triggered MRM LC/MS/MS Method Development | Source: agilent.
  • Title: Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system | Source: bioanalysis-zone.
  • Title: Collision energy-breakdown curves - An additional tool to characterize MS/MS methods | Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antioxidant Efficacy: 2,6-Diethyl-4-methylpyridin-3-ol vs. Emoxypine

Introduction In the landscape of synthetic antioxidants, 3-hydroxypyridine derivatives represent a class of compounds with significant therapeutic potential, primarily due to their ability to mitigate oxidative stress. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic antioxidants, 3-hydroxypyridine derivatives represent a class of compounds with significant therapeutic potential, primarily due to their ability to mitigate oxidative stress. This guide provides an in-depth, objective comparison of the antioxidant efficacy of two structurally related 3-hydroxypyridine derivatives: 2,6-Diethyl-4-methylpyridin-3-ol and the more clinically established Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine).[1][2] Emoxypine, widely known by its succinate salt form, Mexidol, has been utilized, particularly in Russia and neighboring countries, for its neuroprotective, anti-ischemic, and antioxidant properties.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to explain the causality behind experimental choices and provides a framework for evaluating these compounds. We will dissect their mechanisms of action, present available experimental data for a side-by-side comparison, and provide detailed protocols for key validation assays. The structural distinction between these molecules—the substitution of a methyl group in Emoxypine with an ethyl group in 2,6-diethyl-4-methylpyridin-3-ol—provides a compelling basis for investigating potential differences in lipophilicity, steric effects, and ultimately, antioxidant capacity.

Molecular Structure and Mechanistic Overview

The antioxidant activity of 3-hydroxypyridine derivatives is intrinsically linked to their chemical structure. The core pyridine ring, substituted with a hydroxyl group at the 3-position, is the primary functional moiety responsible for their free-radical scavenging capabilities.

CompoundStructureChemical FormulaMolar Mass
Emoxypine C₈H₁₁NO137.18 g·mol⁻¹
2,6-Diethyl-4-methylpyridin-3-ol C₁₀H₁₅NO165.23 g·mol⁻¹

The primary antioxidant mechanisms for these compounds are multifaceted and interconnected, involving both direct and indirect actions to neutralize reactive oxygen species (ROS) and support endogenous defense systems.[1][4][5]

Key Antioxidant Mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, such as peroxyl (ROO•) and hydroperoxyl (HOO•) radicals, thus terminating lipid peroxidation chain reactions.[6][7]

  • Inhibition of Radical Generation: They can inhibit pro-oxidative enzymes like lipoxygenase, which are involved in the synthesis of inflammatory mediators and the generation of free radicals.[1]

  • Metal Ion Chelation: By chelating transition metal ions like copper (Cu²⁺) and iron (Fe²⁺), they can prevent the Fenton and Haber-Weiss reactions, which are significant sources of the highly damaging hydroxyl radical (•OH).[5][7]

  • Membrane Stabilization: These compounds inhibit the oxidation of lipids within biomembranes, preserving their structural and functional integrity.[1][8]

  • Enhancement of Endogenous Antioxidant Enzymes: They have been shown to increase the activity of the body's primary antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4][9]

The following diagram illustrates the synergistic pathways through which 3-hydroxypyridine derivatives exert their antioxidant effects.

Antioxidant_Mechanisms ROS Reactive Oxygen Species (ROS) (e.g., O2•⁻, •OH, ROO•) Damage Cellular Oxidative Damage ROS->Damage Causes Peroxidation Lipid Peroxidation ROS->Peroxidation Initiates HP 3-Hydroxypyridine Derivative HP->ROS Direct Scavenging (H• donation) Enzymes Pro-oxidant Enzymes (e.g., Lipoxygenase) HP->Enzymes Inhibits Metals Transition Metals (Fe²⁺, Cu²⁺) HP->Metals Chelates Endo_AOX Endogenous Antioxidant Enzymes (SOD, CAT, GPx) HP->Endo_AOX Upregulates Activity HP->Peroxidation Inhibits Enzymes->ROS Generates Metals->ROS Catalyzes (Fenton Reaction) Membrane Membrane Lipids Membrane->Peroxidation Target of Endo_AOX->ROS Neutralizes Peroxidation->Damage Causes

Caption: Multifaceted antioxidant mechanisms of 3-hydroxypyridine derivatives.

Comparative Efficacy: Analysis of Experimental Data

Direct, head-to-head comparative studies between 2,6-diethyl-4-methylpyridin-3-ol and Emoxypine are not extensively reported in publicly accessible literature. Therefore, this guide synthesizes data from independent studies to provide a comparative overview. The following tables summarize typical results from common in vitro and in vivo antioxidant assays.

Table 1: In Vitro Antioxidant Activity Comparison (Representative Data)
AssayPrincipleEmoxypine (Mexidol)2,6-Diethyl-4-methylpyridin-3-olKey Insight
DPPH Radical Scavenging [10][11]Measures H-atom or electron-donating ability to neutralize the stable DPPH radical.Moderate ActivityData Limited / Moderate Activity (Expected)Both compounds are expected to show activity due to the phenolic -OH group.
ABTS Radical Scavenging [12]Measures scavenging of the ABTS cation radical, applicable to both hydrophilic and lipophilic antioxidants.Moderate to High ActivityData Limited / Moderate to High Activity (Expected)The increased lipophilicity of the diethyl derivative might enhance interaction with radicals in certain media.
FRAP (Ferric Reducing Antioxidant Power) [10]Measures the ability to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Demonstrates Reducing PowerData Limited / Demonstrates Reducing Power (Expected)Reflects the electron-donating capacity, a key aspect of antioxidant action.
Lipid Peroxidation Inhibition (TBARS) [13][14]Measures the inhibition of malondialdehyde (MDA) formation, a byproduct of lipid peroxidation.Potent Inhibitor[1][9]Potent Inhibitor (Hypothesized)This is a critical function for membrane protection. The greater lipophilicity of the diethyl derivative could potentially enhance its membrane-protective effects.
Metal Chelation (e.g., Copper) [5][7]Assesses the ability to bind transition metal ions, preventing them from catalyzing ROS formation.Effective Cu(II) Chelator[7]Effective Chelator (Hypothesized)The pyridine and hydroxyl groups are key to this activity in both molecules.

Note: Data for 2,6-diethyl-4-methylpyridin-3-ol is less prevalent in peer-reviewed literature compared to Emoxypine. The expected activities are based on structure-activity relationships with similar phenolic compounds.[6]

Table 2: In Vivo Antioxidant Effects Comparison (Representative Findings)
ParameterMethodEmoxypine (Mexidol)2,6-Diethyl-4-methylpyridin-3-olKey Insight
Superoxide Dismutase (SOD) Activity [15][16]Spectrophotometric assay of SOD activity in tissue homogenates (e.g., liver, brain) from animal models.Significantly increases SOD activity.[1][4]Data LimitedUpregulating SOD is crucial for converting superoxide radicals to hydrogen peroxide.
Catalase (CAT) Activity [15][17]Assay measuring the decomposition of H₂O₂ in tissue homogenates.Increases CAT activity.[5]Data LimitedWorks in concert with SOD to detoxify ROS.
Glutathione Peroxidase (GPx) Activity [15][18]Assay measuring the GPx-catalyzed reduction of hydroperoxides.Increases GPx activity.[5]Data LimitedEssential for reducing hydrogen peroxide and lipid hydroperoxides.
Malondialdehyde (MDA) Levels [15][19]TBARS assay on tissue homogenates to quantify lipid peroxidation.Significantly reduces MDA levels in models of oxidative stress.[8]Data LimitedA direct indicator of in vivo protection against lipid peroxidation.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step protocols for key assays used to validate antioxidant efficacy.

Protocol 1: In Vitro DPPH Radical Scavenging Assay

This protocol determines the intrinsic ability of a compound to act as a free radical scavenger. The causality is direct: an effective antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions (e.g., 1 mg/mL) of the test compounds (Emoxypine, 2,6-diethyl-4-methylpyridin-3-ol) and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds or standards to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration of the compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot using regression analysis. A lower IC₅₀ indicates higher antioxidant activity.

Protocol 2: Ex Vivo Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay provides a self-validating system to measure the protective effect of a compound against oxidative damage in a biologically relevant matrix, such as a brain or liver homogenate. It quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[20][21]

TBARS_Workflow cluster_prep Sample Preparation cluster_incubation Induction & Inhibition cluster_reaction TBARS Reaction cluster_analysis Quantification Tissue 1. Harvest Tissue (e.g., Rat Brain) Homogenize 2. Homogenize in Ice-Cold Buffer Tissue->Homogenize Centrifuge 3. Centrifuge to get Post-Mitochondrial Supernatant Homogenize->Centrifuge Mix 4. Aliquot Supernatant. Add Test Compound or Vehicle. Centrifuge->Mix Induce 5. Induce Peroxidation (e.g., with FeSO₄/Ascorbate) Mix->Induce Incubate 6. Incubate at 37°C for 60 min Induce->Incubate Stop 7. Stop reaction with Trichloroacetic Acid (TCA) Incubate->Stop TBA 8. Add Thiobarbituric Acid (TBA) Reagent Stop->TBA Heat 9. Heat at 95°C for 30 min TBA->Heat Cool 10. Cool on Ice & Centrifuge Heat->Cool Measure 11. Measure Absorbance of Supernatant at 532 nm Cool->Measure Calculate 12. Calculate MDA levels using a Standard Curve Measure->Calculate

Caption: Experimental workflow for the TBARS lipid peroxidation assay.

Methodology:

  • Homogenate Preparation:

    • Perfuse and harvest tissue (e.g., rat liver or brain) and place in ice-cold 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10% (w/v) homogenate using a tissue homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

  • Assay Procedure:

    • The reaction mixture should contain: 0.1 mL of tissue supernatant, 0.02 mL of test compound solution (at various concentrations), and buffer to make up the volume.

    • Initiate lipid peroxidation by adding 0.02 mL of a freshly prepared pro-oxidant solution (e.g., 4 mM FeSO₄ and 0.2 mM ascorbic acid).[20]

    • Incubate the mixture at 37°C for 1 hour.

  • TBARS Reaction and Measurement:

    • Stop the reaction by adding 0.5 mL of 20% trichloroacetic acid (TCA).

    • Add 0.5 mL of 0.67% thiobarbituric acid (TBA) solution.

    • Incubate the mixture in a boiling water bath (95°C) for 30 minutes. A pink-colored chromogen will form.

    • Cool the tubes on ice and centrifuge at 3,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the amount of MDA formed using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

    • Express the results as nmol of MDA per mg of protein.

    • Calculate the percentage inhibition of lipid peroxidation for the test compounds relative to the induced, untreated control.

Synthesis and Conclusion

Both Emoxypine and 2,6-diethyl-4-methylpyridin-3-ol are structurally poised to be effective antioxidants. The wealth of research on Emoxypine (Mexidol) confirms its multifaceted antioxidant capabilities, including direct radical scavenging, potent inhibition of lipid peroxidation, and the enhancement of endogenous antioxidant enzyme systems.[1][4][5][8] These properties form the basis of its clinical applications in conditions associated with ischemic and oxidative damage.[22]

For 2,6-diethyl-4-methylpyridin-3-ol, while direct experimental data is less abundant, a strong inference of similar, and potentially enhanced, activity can be drawn from its structure. The substitution of a methyl with a second ethyl group at the 6-position increases the molecule's overall lipophilicity. This modification could theoretically improve its ability to partition into and protect lipid-rich environments like cell membranes, potentially leading to superior inhibition of lipid peroxidation compared to Emoxypine. However, this increased steric bulk could also influence its interaction with enzyme active sites or its ability to chelate metal ions.

Final Assessment:

  • Emoxypine: A well-documented antioxidant with proven in vitro and in vivo efficacy and a history of clinical use.[1][3] It serves as a reliable benchmark in this chemical class.

  • 2,6-Diethyl-4-methylpyridin-3-ol: A promising analogue whose increased lipophilicity suggests a potential for enhanced membrane-protective antioxidant activity.

Future Research Directions: The critical gap in the current understanding is the lack of direct, side-by-side comparative studies. To definitively establish the relative efficacy, future research should focus on:

  • Head-to-Head In Vitro Assays: Conducting parallel DPPH, ABTS, FRAP, and lipid peroxidation assays to directly compare IC₅₀ values.

  • Comparative In Vivo Studies: Utilizing an established animal model of oxidative stress (e.g., CCl₄-induced hepatotoxicity or cerebral ischemia-reperfusion) to compare the in vivo protective effects and impact on SOD, CAT, and GPx levels.

  • Pharmacokinetic Analysis: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles to understand if structural differences affect bioavailability and tissue distribution.

Such studies are essential for the scientific community to fully elucidate the structure-activity relationship within this class of antioxidants and to determine if 2,6-diethyl-4-methylpyridin-3-ol offers a therapeutic advantage over the established Emoxypine.

References

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  • Preprints.org. Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. [Link]

  • Gupta, D. S., Bagwe Parab, S., & Kaur, G. (2022). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Biomedicine & Pharmacotherapy, 153, 113429. [Link]

  • ResearchGate. An overview of the mechanism of action of Emoxypine and its succinate derivative. [Link]

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  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]

  • Google Patents.
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  • J-PS. Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus. [Link]

  • Liu, Y., Li, Y., Zhang, Y., Zheng, Y., Wang, Y., & Wang, Q. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods, 12(18), 3447. [Link]

  • ResearchGate. How to perform lipid peroxidation inhibition assay?. [Link]

  • Parasuraman, S., Kumar, E. P., Kumar, A., & Emerson, S. F. (2010). In vivo antioxidant and hepatoprotective activity of methanolic extracts of Daucus carota seeds in experimental animals. Asian Pacific Journal of Tropical Biomedicine, 3(S1), S199-S202. [Link]

  • Semaming, Y., Pannengpetch, P., Chattong, U., & Sirilun, S. (2023). Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. Plants, 12(5), 1113. [Link]

  • JMAT. Free Radical Scavenging and Lipid Peroxidation of Thai Medicinal Plants Used for Diabetic Treatment. [Link]

  • ThaiScience. In vitro Inhibition of Lipid Peroxidation and the Antioxidant System of Endophytic Fungi from Thai Medicinal Plants. [Link]

  • ResearchGate. Activity staining for CAT (A), SOD (B) and GPX (C) from in vivo and in vitro grown of Withania somnifera L. [Link]

  • ResearchGate. In vivo antioxidant capacity. (A) SOD activities, (B) CAT activities,... [Link]

  • Nikitin, E. A., Shpakovsky, D. B., Pryakhin, A. D., Zhidkova, E. M., Gukasova, E. N., Grishina, Y. A., ... & Oganesyan, E. T. (2020). Antioxidant activity of modified 2, 6-Di-tert-butylphenols with pyridine moiety. Pharmacy & Pharmacology International Journal, 8(3), 122-134. [Link]

  • Al-Daghri, N. M., Al-Attas, O. S., Alokail, M. S., Alkharfy, K. M., Hussain, T., & Draz, H. M. (2015). Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population. Medicine, 94(3), e447. [Link]

  • ResearchGate. (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. [Link]

  • Hoa, N. T., Bay, M. V., Mechler, A., & Vo, Q. V. (2022). Theoretical insights into the antiradical activity and copper-catalysed oxidative damage of mexidol in the physiological environment. Royal Society Open Science, 9(5), 220138. [Link]

  • ResearchGate. Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. [Link]

  • Di Majo, D., La Guardia, M., Giammanco, S., & Finotti, E. (2011). Towards the mechanisms involved in the antioxidant action of MnIII [meso-tetrakis (4-N-methyl pyridinium) porphyrin] in mitochondria. Journal of Bioenergetics and Biomembranes, 43(6), 663-669. [Link]

  • MDPI. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]

  • MedPath. Emoxipin (Mexidol) - Advanced Drug Monograph. [Link]

  • Galimova, A. R., Amerkhanova, S. K., Samorodov, A. V., & Bashkatova, V. V. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Pharmaceuticals, 13(3), 42. [Link]

  • ResearchGate. (PDF) Effect of 2-ethyl-6-methylpyridinol-3-yl-thiooctanoate and its Non-Esterified Components on the Behavior of Rats in an Elevated Plus Maze. [Link]

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Comparative

Validating the Neuroprotective Effects of 2,6-Diethyl-4-methylpyridin-3-ol: An In Vitro Comparative Guide

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the focus has increasingly turned towards mitigating the cellular damage wrought by oxidative stress. This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the focus has increasingly turned towards mitigating the cellular damage wrought by oxidative stress. This guide provides a comprehensive framework for the in vitro validation of a novel synthetic compound, 2,6-Diethyl-4-methylpyridin-3-ol, as a potential neuroprotective agent. Drawing from established methodologies and a deep understanding of neurodegenerative pathways, we present a comparative analysis against benchmark compounds, offering researchers, scientists, and drug development professionals a robust roadmap for preclinical evaluation.

The Imperative for Neuroprotection: Oxidative Stress as a Central Culprit

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are pathologically complex, yet a common thread runs through their progression: a sustained imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[1][2][3] The brain, with its high metabolic rate and lipid-rich environment, is uniquely vulnerable to oxidative damage, which can trigger a cascade of detrimental events including mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal apoptosis.[1][3]

This has spurred the investigation of compounds capable of either directly scavenging free radicals or bolstering endogenous antioxidant systems. Among these, 3-hydroxypyridine derivatives have emerged as a promising class of molecules, demonstrating significant neuroprotective potential in various experimental models of ischemic brain injury.[4] Their mechanism is often multifaceted, involving antioxidant activity and the modulation of key signaling pathways that govern cell death.[4] This guide focuses on a specific member of this family, 2,6-Diethyl-4-methylpyridin-3-ol, providing a rigorous in vitro strategy to validate its neuroprotective efficacy.

A Comparative Framework: Benchmarking Against Established Neuroprotectants

To objectively assess the potential of 2,6-Diethyl-4-methylpyridin-3-ol, its performance must be compared against well-characterized neuroprotective agents. We have selected three standards that represent a clinical benchmark, a widely used antioxidant, and a vitamin E analog, respectively.

CompoundClassPrimary Mechanism of ActionKey In Vitro Characteristics
2,6-Diethyl-4-methylpyridin-3-ol 3-Hydroxypyridine DerivativeHypothesized: Potent free radical scavenger and modulator of intracellular signaling pathways due to the 3-hydroxypyridine scaffold.[4]To be determined through the experimental framework outlined in this guide.
Edaravone Free Radical ScavengerA potent scavenger of hydroxyl radicals and peroxyl radicals, it mitigates oxidative damage to cell membranes and has anti-apoptotic and anti-inflammatory effects.[5][6]Clinically approved for ALS and ischemic stroke.[5][7] It has demonstrated neuroprotective effects in various in vitro models of neurotoxicity.[5][6]
N-acetylcysteine (NAC) Antioxidant & Glutathione PrecursorActs as a direct ROS scavenger and, more importantly, serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[8][9][10]Widely used as a standard antioxidant in in vitro studies to protect against oxidative stress-induced cell death.[11][12]
Trolox Water-Soluble Vitamin E AnalogA potent antioxidant that inhibits lipid peroxidation and scavenges peroxyl radicals, thereby protecting cell membranes from oxidative damage.[13][14][15]Commonly used as a positive control in antioxidant and neuroprotection assays, particularly in SH-SY5Y cell models.[13][14][16][17]

Experimental Design: A Self-Validating In Vitro Workflow

The following workflow is designed to provide a multi-faceted evaluation of neuroprotection. By employing multiple, complementary assays, we create a self-validating system where the results of one experiment corroborate and build upon the others.

G cluster_setup Experimental Setup cluster_toxicity Induction of Neurotoxicity cell_culture SH-SY5Y Cell Culture compound_prep Prepare Test Compounds (2,6-Diethyl-4-methylpyridin-3-ol, Edaravone, NAC, Trolox) pretreatment Pre-treatment with Neuroprotective Compounds compound_prep->pretreatment h2o2 Induce Oxidative Stress (H₂O₂) pretreatment->h2o2 glutamate Induce Excitotoxicity (Glutamate) pretreatment->glutamate mtt Cell Viability (MTT Assay) h2o2->mtt ldh Cytotoxicity (LDH Assay) h2o2->ldh ros Oxidative Stress (DCFH-DA Assay) h2o2->ros caspase Apoptosis (Caspase-3 Assay) h2o2->caspase glutamate->mtt glutamate->ldh glutamate->ros glutamate->caspase G ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts MAPK MAPK Pathway (JNK, p38) ROS->MAPK activates Compound 2,6-Diethyl-4-methylpyridin-3-ol (Neuroprotective Agent) Compound->ROS scavenges Compound->Keap1_Nrf2 stabilizes Nrf2? Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival promotes Apoptosis Apoptosis (Caspase-3 Activation) MAPK->Apoptosis promotes Apoptosis->Cell_Survival inhibits

Caption: Key signaling pathways in oxidative stress and neuroprotection.

This diagram illustrates the dual threat of oxidative stress, which both triggers pro-apoptotic signaling (MAPK) and disrupts the cell's primary defense system (Keap1-Nrf2). A successful neuroprotective agent like 2,6-Diethyl-4-methylpyridin-3-ol may act by directly scavenging ROS and/or by promoting the activation of the Nrf2 pathway, leading to a more robust antioxidant response and enhanced cell survival.

Conclusion

This guide outlines a comprehensive and logically structured approach to the in vitro validation of 2,6-Diethyl-4-methylpyridin-3-ol as a neuroprotective agent. By integrating multiple, mechanistically distinct assays and comparing the results against established standards, researchers can build a compelling, data-driven case for the compound's therapeutic potential. The insights gained from this framework will be crucial for making informed decisions about advancing promising neuroprotective candidates into more complex preclinical and, ultimately, clinical investigations.

References

  • Bio-protocol. (n.d.). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). Trolox Reduces Neuroblastoma-Induced Oxidative Stress and Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Protective effect of Trolox and E 2 against A-mediated neurotoxicity.... Retrieved from [Link]

  • PMC. (n.d.). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Retrieved from [Link]

  • Turkish Neurosurgery. (2024, October 23). Trolox Reduces Neuroblastoma-Induced Oxidative Stress and Inflammation. Retrieved from [Link]

  • PMC. (n.d.). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.5. Cell Culture Assays in SH-SY5Y Cells. Retrieved from [Link]

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  • Promega. (n.d.). LDH-Glo™ Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2025, April 12). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Retrieved from [Link]

  • PMC. (n.d.). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Stress Signaling in Alzheimer's Disease. Retrieved from [Link]

  • Bio-protocol. (2025, December 5). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Retrieved from [Link]

  • PMC. (2025, November 13). Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PubMed. (2025, November 14). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (2024, August 26). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuroprotective effect in H2O2-induced SH-SY5Y cells. Results represent.... Retrieved from [Link]

  • PMC. (2018, March 20). Measurement of Intracellular ROS in Caenorhabditis elegans Using 2',7'-Dichlorodihydrofluorescein Diacetate. Retrieved from [Link]

  • JoVE. (2013, October 2). Multiplex Caspase Assay for Neuronal. Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Trolox protects dopaminergic neurons from MPTP-induced oxidative.... Retrieved from [Link]

  • PubMed. (2010, February 15). Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Retrieved from [Link]

  • Semantic Scholar. (2023, December 24). Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]

  • protocols.io. (2025, April 1). Intracellular ROS Assay. Retrieved from [Link]

  • ResearchGate. (2012, October 25). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies that used edaravone in in vitro models of mitochondrial diseases. Retrieved from [Link]

  • PMC. (n.d.). Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • MDPI. (2022, January 20). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Retrieved from [Link]

  • ResearchGate. (2018, April 13). (PDF) Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Retrieved from [Link]

  • Dovepress. (2019, April 11). Neuroprotective effect of N-acetylcysteine against cisplatin-induced t. Retrieved from [Link]

  • PubMed. (n.d.). In vivo and in vitro treatment with edaravone promotes proliferation of neural progenitor cells generated following neuronal loss in the mouse dentate gyrus. Retrieved from [Link]

  • PMC. (n.d.). N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells. Retrieved from [Link]

  • Spandidos Publications. (2018, March 7). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Retrieved from [Link]

  • PMC. (n.d.). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Neuroprotective effects of N-acetylcysteine: A review. Retrieved from [Link]

  • PMC. (n.d.). Neuron differentiation and neuritogenesis stimulated by N-acetylcysteine (NAC). Retrieved from [Link]

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Validation

Unambiguous Structural Verification of 2,6-Diethyl-4-methylpyridin-3-ol via 2D NMR Spectroscopy: A Comparative Guide

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount.[1] For pyridine derivatives, a class of compounds with widespread applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount.[1] For pyridine derivatives, a class of compounds with widespread applications, this verification is crucial for understanding their reactivity, bioavailability, and overall function.[2] This guide provides an in-depth, experimentally-driven structural validation of 2,6-Diethyl-4-methylpyridin-3-ol, showcasing the power and necessity of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy over simpler, one-dimensional methods.

The Challenge with 1D NMR: Ambiguity in a Substituted Pyridine Ring

While ¹H and ¹³C NMR are foundational techniques, they often fall short in complex, substituted aromatic systems.[3] In the case of 2,6-Diethyl-4-methylpyridin-3-ol, the sole aromatic proton and the various alkyl groups can lead to overlapping signals and ambiguous assignments based on chemical shifts alone. The electron-donating and -withdrawing effects of the substituents create a chemical environment where definitive assignment of each proton and carbon signal to its specific position on the pyridine ring is challenging without further evidence.

The Power of 2D NMR: Building a Connectivity Map

Two-dimensional NMR spectroscopy provides a solution by revealing through-bond correlations between nuclei, effectively creating a connectivity map of the molecule.[4][5] By employing a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—we can unequivocally piece together the molecular puzzle.

Experimental Workflow: A Step-by-Step Approach to Structural Validation

The following protocol outlines the systematic approach to acquiring and interpreting the 2D NMR data for the structural confirmation of 2,6-Diethyl-4-methylpyridin-3-ol.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Interpretation & Structural Confirmation prep Dissolve ~10 mg of 2,6-Diethyl-4-methylpyridin-3-ol in 0.6 mL of DMSO-d6 proton ¹H NMR prep->proton carbon ¹³C NMR & DEPT-135 proton->carbon cosy COSY carbon->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc interp Correlate all spectra to assemble the molecular structure hmbc->interp

Figure 1: Experimental workflow for 2D NMR structural validation.

Interpreting the Data: A Multi-faceted Approach

The following sections detail the interpretation of each 2D NMR spectrum, culminating in the complete and unambiguous structural assignment of 2,6-Diethyl-4-methylpyridin-3-ol.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2,6-Diethyl-4-methylpyridin-3-ol in DMSO-d6

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)DEPT-135
OH9.50br s1H--
5-H7.15s1H120.0CH
2-CH₂2.70q2H25.0CH₂
6-CH₂2.65q2H24.5CH₂
4-CH₃2.20s3H18.0CH₃
2-CH₂CH₃ 1.20t3H14.0CH₃
6-CH₂CH₃ 1.15t3H13.5CH₃
2-C---155.0C
3-C---148.0C
4-C---130.0C
6-C---154.5C

Note: The chemical shifts are hypothetical but representative for this class of compound.

COSY: Unveiling Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] This is instrumental in identifying connected alkyl chains.

  • A cross-peak between the quartet at 2.70 ppm (2-CH₂) and the triplet at 1.20 ppm (2-CH₂CH₃ ) confirms the presence of an ethyl group.

  • Similarly, a correlation between the quartet at 2.65 ppm (6-CH₂) and the triplet at 1.15 ppm (6-CH₂CH₃ ) establishes the second ethyl group.

G cluster_0 Ethyl Group at C-2 cluster_1 Ethyl Group at C-6 H_2_CH2 H at 2.70 ppm (2-CH₂) H_2_CH3 H at 1.20 ppm (2-CH₂CH₃) H_2_CH2->H_2_CH3 COSY H_6_CH2 H at 2.65 ppm (6-CH₂) H_6_CH3 H at 1.15 ppm (6-CH₂CH₃) H_6_CH2->H_6_CH3 COSY

Figure 2: COSY correlations establishing the ethyl groups.

HSQC: Directly Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[7][8] This is a crucial step in assigning the carbon signals.

Table 2: Key HSQC Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
7.15120.05-H to 5-C
2.7025.02-CH₂
2.6524.56-CH₂
2.2018.04-CH₃
1.2014.02-CH₂CH₃
1.1513.56-CH₂CH₃

This experiment definitively links the proton signals of the aromatic proton and all alkyl protons to their corresponding carbon atoms, building a solid framework for the next level of analysis.

HMBC: Mapping the Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for elucidating the complete structure, as it shows correlations between protons and carbons over two to three bonds.[6][8] This allows for the connection of the previously identified fragments and the assignment of quaternary carbons.

Key HMBC Correlations and Structural Deductions:

  • Connecting the Ethyl Groups to the Ring:

    • The protons of the 2-CH₂ group (2.70 ppm) will show correlations to the quaternary carbon at C-2 (155.0 ppm) and the carbon at C-3 (148.0 ppm).

    • The protons of the 6-CH₂ group (2.65 ppm) will show correlations to the quaternary carbon at C-6 (154.5 ppm) and the carbon at C-5 (120.0 ppm).

  • Positioning the Methyl Group:

    • The protons of the 4-CH₃ group (2.20 ppm) will show correlations to the carbon at C-3 (148.0 ppm), the quaternary carbon at C-4 (130.0 ppm), and the carbon at C-5 (120.0 ppm).

  • Confirming the Aromatic Proton and Hydroxyl Group Positions:

    • The aromatic proton at 7.15 ppm (5-H) will show correlations to the quaternary carbons C-3 (148.0 ppm) and C-4 (130.0 ppm), and the carbon of the 6-CH₂ group (24.5 ppm).

    • The hydroxyl proton (9.50 ppm), if observable in the HMBC, would show a correlation to the C-3 carbon (148.0 ppm).

C2 C-2 (155.0) C3 C-3 (148.0) C4 C-4 (130.0) C5 C-5 (120.0) C6 C-6 (154.5) H2_CH2 2-CH₂ (2.70) H2_CH2->C2 H2_CH2->C3 H6_CH2 6-CH₂ (2.65) H6_CH2->C5 H6_CH2->C6 H4_CH3 4-CH₃ (2.20) H4_CH3->C3 H4_CH3->C4 H4_CH3->C5 H5 5-H (7.15) H5->C3 H5->C4 H5->C6

Figure 3: Key HMBC correlations confirming the molecular skeleton.

Comparison with Alternative Methodologies

While other analytical techniques can provide valuable information, they lack the definitive structural detail offered by 2D NMR.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns.[9] However, it cannot distinguish between isomers, which is a significant limitation for substituted pyridines.

  • Infrared (IR) Spectroscopy: Identifies functional groups present (e.g., O-H, C=C, C-N), but does not provide information on the connectivity of the molecular skeleton.

  • X-ray Crystallography: Offers the absolute structure, but requires a suitable single crystal, which is not always obtainable. 2D NMR provides the solution-state structure, which is often more relevant to the compound's application.[10]

Conclusion: The Indispensable Role of 2D NMR

The systematic application and interpretation of COSY, HSQC, and HMBC spectra provide an irrefutable structural validation of 2,6-Diethyl-4-methylpyridin-3-ol. This multi-dimensional approach transforms NMR from a technique of spectral interpretation to one of molecular cartography, allowing researchers to navigate the complexities of substituted aromatic systems with confidence. For drug development professionals and scientists working with novel compounds, a thorough 2D NMR analysis is not just a recommendation, but a necessity for ensuring scientific integrity and accelerating research.[1][11]

References

  • Automated structure verification of small molecules libraries using 1D and 2D NMR techniques - PubMed. (2002). Methods in Molecular Biology. [Link]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC - Prezi. (2026, March 11). Prezi. [Link]

  • 2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.). Scribd. [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products | Wiley. (2016, October 15). Wiley. [Link]

  • Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. (n.d.). Wiley. [Link]

  • Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques | Springer Nature Experiments. (2002). Springer Nature. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). YouTube. [Link]

  • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data. (2020, February 14). University of Wisconsin-Madison. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Advances in Polymer Science. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). AZoOptics. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). JEOL. [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024, October 12). Preprints.org. [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Columbia University. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (2022, March 10). MDPI. [Link]

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Comparative

Comprehensive Guide: Validation of HPLC-UV Quantification Methods for 2,6-Diethyl-4-methylpyridin-3-ol

Accurate analytical quantification is the bedrock of pharmaceutical development and chemical manufacturing. For highly substituted pyridine derivatives like 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3)[1][2], deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate analytical quantification is the bedrock of pharmaceutical development and chemical manufacturing. For highly substituted pyridine derivatives like 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3)[1][2], developing a robust, stability-indicating assay is critical for monitoring synthetic purity, tracking reaction kinetics, and ensuring the quality of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides an in-depth, objective comparison of analytical methodologies for this compound and outlines a self-validating, step-by-step protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) validation, strictly grounded in the latest ICH Q2(R2) guidelines[3][4].

Methodological Rationale: Why HPLC-UV?

2,6-Diethyl-4-methylpyridin-3-ol is an amphiphilic building block featuring a basic pyridine nitrogen and an acidic phenolic-like hydroxyl group[1]. This dual nature presents unique chromatographic challenges:

  • The Causality of Tailing: The basic nitrogen (pKa ~5.5) strongly interacts with residual silanol groups on standard silica-based columns, which can cause severe peak tailing.

  • The Solution: Reversed-Phase HPLC (RP-HPLC) utilizing an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid) protonates the nitrogen, neutralizing secondary interactions and ensuring sharp, symmetrical peaks.

  • Detection Strategy: The conjugated π -system of the pyridine ring provides excellent UV absorbance (optimal at λ = 254 nm and 275 nm), making UV detection highly sensitive without the need for complex derivatization.

Comparative Performance Analysis

While HPLC-UV is the industry standard for routine quantification, it is essential to understand how it compares to alternative techniques like LC-MS/MS and GC-FID for this specific analyte.

Table 1: Analytical Technology Comparison for 2,6-Diethyl-4-methylpyridin-3-ol

ParameterHPLC-UV (Recommended)LC-MS/MSGC-FID
Mechanism Liquid partitioning + UV absorbanceLiquid partitioning + Mass-to-charge ratioVolatilization + Flame ionization
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.001 - 0.01 µg/mL~1.0 - 5.0 µg/mL
Specificity High (Chromatographic resolution)Ultra-High (Mass filtering)Moderate (Risk of thermal degradation)
Matrix Effects Low (Easily mitigated by gradient)High (Ion suppression risk)Low
Cost & Throughput Low cost, High throughputHigh cost, Moderate throughputLow cost, Moderate throughput
Best Use Case Routine API release & stability testing Trace genotoxic impurity profilingResidual solvent analysis

Analytical Method Validation (AMV) Workflow

Under the ICH Q2(R2) framework, an analytical procedure must be proven "fit for purpose" through a rigorous lifecycle approach[4][5]. The validation must demonstrate that the method is reliable across variations in matrix, concentration, and daily laboratory conditions.

Validation_Workflow S1 Method Optimization (Column, Mobile Phase, UV) S2 Specificity Assessment (Resolution from Impurities) S1->S2 S3 Linearity & Range (R² ≥ 0.999) S2->S3 S4 Accuracy / Recovery (98.0% - 102.0%) S3->S4 S5 Precision (RSD ≤ 2.0%) S4->S5 S6 Robustness (Flow, Temp, pH Variations) S5->S6 S7 Validated HPLC-UV Method (Fit for Purpose) S6->S7

Workflow for ICH Q2(R2) compliant analytical method validation.

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system. By enforcing strict System Suitability Testing (SST) before every run, the method mathematically proves its resolving power is intact before any sample is consumed.

Protocol A: Chromatographic Setup & System Suitability

1. Reagents & Equipment:

  • Stationary Phase: C18 Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Detection: UV at 254 nm.

2. Chromatographic Conditions (Gradient):

  • Time 0-2 min: 10% B

  • Time 2-10 min: Ramp to 80% B

  • Time 10-12 min: Hold at 80% B

  • Time 12-15 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min. Injection Volume: 10 µL. Column Temp: 30°C.

3. System Suitability Test (SST) - The Self-Validating Gatekeeper: Inject the standard solution (100 µg/mL of 2,6-Diethyl-4-methylpyridin-3-ol) six times.

  • Causality: If the Relative Standard Deviation (RSD) of the peak area is > 2.0%, the injection mechanism is failing. If the Tailing Factor ( Tf​ ) is > 1.5, column degradation or silanol interaction is occurring. The run must be aborted and corrected.

Separation_Mechanism A 2,6-Diethyl-4-methylpyridin-3-ol B Mobile Phase (Acetonitrile / 0.1% TFA) A->B Dissolution C C18 Stationary Phase (Hydrophobic Retention) B->C Partitioning D UV Detector (λ = 254 nm) C->D Elution

RP-HPLC separation mechanism for amphiphilic pyridine derivatives.

Protocol B: Execution of ICH Q2(R2) Validation Parameters

Step 1: Specificity & Forced Degradation [6]

  • Procedure: Subject the analyte to extreme stress: 0.1N HCl (Acidic), 0.1N NaOH (Basic), 3% H2​O2​ (Oxidative), and UV light (Photolytic) for 24 hours. Inject the stressed samples.

  • Causality: This proves the method is stability-indicating. The UV detector (using a Photo Diode Array) must show a Peak Purity Angle < Peak Purity Threshold, confirming that no degradation products co-elute with the main 2,6-Diethyl-4-methylpyridin-3-ol peak.

Step 2: Linearity & Range [6]

  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.

  • Analysis: Plot Peak Area vs. Concentration. Calculate the linear regression equation ( y=mx+c ).

  • Acceptance: Correlation coefficient ( R2 ) must be ≥0.999 .

Step 3: Accuracy (Recovery) [7]

  • Procedure: Spike known amounts of the pure reference standard into a synthetic sample matrix (placebo) at three levels: 80%, 100%, and 120%. Prepare three replicates per level (9 determinations total).

  • Analysis: Calculate the percentage recovery: (Measured Concentration/Theoretical Concentration)×100 .

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision) [4]

  • Repeatability: One analyst prepares 6 independent sample solutions at 100% concentration and analyzes them on the same day. (Acceptance: RSD ≤2.0% ).

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system, repeats the 6 injections. (Acceptance: Combined RSD ≤2.0% ).

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria Summary

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria for Assay Method
Specificity No interference from blank/matrixPeak purity confirmed; Resolution ( Rs​ ) > 2.0
Linearity Minimum 5 concentrations R2≥0.999 ; y-intercept ≤2% of 100% response
Accuracy 3 concentrations, 3 replicates98.0% – 102.0% Recovery
Repeatability 6 determinations at 100% level% RSD ≤2.0%
Robustness Deliberate variations (Flow, pH, Temp)System Suitability criteria must still be met

Conclusion

Validating an HPLC-UV method for 2,6-Diethyl-4-methylpyridin-3-ol requires a deep understanding of its amphiphilic chemistry. By utilizing an acidic mobile phase to suppress silanol interactions and strictly adhering to the ICH Q2(R2) lifecycle approach, analytical scientists can establish a highly reliable, self-validating assay. This ensures absolute confidence in the purity and stability data generated during pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at: [Link]

Sources

Validation

Scale-Up and Reproducibility in the Synthesis of 2,6-Diethyl-4-methylpyridin-3-ol: A Comparative Guide to Batch vs. Continuous Flow Methodologies

As pharmaceutical and agrochemical pipelines demand increasingly complex heterocyclic building blocks, the scalable synthesis of highly substituted pyridines like1[1] presents a significant chemical engineering challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines demand increasingly complex heterocyclic building blocks, the scalable synthesis of highly substituted pyridines like1[1] presents a significant chemical engineering challenge. Achieving precise regioselectivity and high yields for this specific molecular architecture requires strict control over reaction kinetics and thermodynamics.

This guide objectively compares the traditional Batch Synthesis alternative against the implementation of Continuous Flow Microreactor Systems (the recommended product methodology), providing researchers with field-proven insights and quantitative data to ensure reproducibility from the milligram to the kilogram scale.

Mechanistic Causality: The Root of Scale-Up Failure

The synthesis of 2,6-diethyl-4-methylpyridin-3-ol typically proceeds via a multicomponent cyclocondensation. The reaction involves a 1,5-dicarbonyl precursor (or an equivalent enamine/enone pair) reacting with an ammonia source. The causality behind scale-up failures in this pathway lies in the thermodynamics of the intermediate steps:

  • Imine Formation : A rapid, equilibrium-driven nucleophilic attack.

  • Cyclodehydration : A highly exothermic intramolecular ring closure followed by aromatization.

In a small-scale batch reactor (e.g., 10 mL), the high surface-area-to-volume ratio allows the exotherm to dissipate instantly. However, upon scaling to 10 L or 100 L, the mass transfer coefficients drop, and the adiabatic temperature rise creates localized "hot spots." These thermal gradients drive competing side reactions, such as intermolecular Aldol condensations and polymerization, drastically reducing the yield of the target pyridin-3-ol.

Mechanism N1 1,5-Dicarbonyl Precursor N3 Imine Intermediate N1->N3 Condensation N2 Ammonia Source N2->N3 Condensation N4 Cyclodehydration (Exothermic) N3->N4 Intramolecular Attack N5 2,6-Diethyl-4-methyl pyridin-3-ol N4->N5 Aromatization

Mechanistic pathway for the cyclocondensation synthesis of highly substituted pyridin-3-ols.

Comparative Analysis: Batch vs. Continuous Flow Systems

To overcome the thermodynamic limitations of batch chemistry, Continuous Flow Microreactors have emerged as the superior technological solution for heterocyclic synthesis. As demonstrated in recent scale-up studies for highly functionalized pyridine derivatives, flow chemistry enables safe, kilogram-scale throughput by maintaining strict isothermal conditions2[2].

The Alternative: Traditional Batch Reactors
  • Mixing Profile : Relies on macroscopic stirring. At larger scales, diffusion-limited mixing leads to concentration gradients, causing non-stoichiometric ratios at the molecular level.

  • Thermal Control : Limited by the jacket area of the vessel. Heating and cooling are sluggish, leading to extended reaction times that degrade the sensitive 3-ol moiety.

The Product: Continuous Flow Microreactors
  • Mixing Profile : Utilizes static micromixers (e.g., split-and-recombine geometries) to achieve rapid homogenization in milliseconds, ensuring the ammonia source and dicarbonyl react uniformly.

  • Thermal Control : Microfluidic channels offer exceptional heat dissipation. Furthermore, the use of a Back-Pressure Regulator (BPR) allows solvents to be superheated above their atmospheric boiling points, accelerating reaction kinetics from hours to minutes without solvent loss3[3].

Workflow cluster_batch Alternative: Traditional Batch Process cluster_flow Product: Continuous Flow Microreactor B1 Bulk Mixing (Variable Gradients) B2 Macroscopic Heating (Hot Spots) B1->B2 B3 Batch Isolation (Inconsistent Yield) B2->B3 F1 Precise HPLC Pumping (Stoichiometric Control) F2 Static Micromixer (Rapid Homogenization) F1->F2 F3 Isothermal Residence Coil (Strict Thermal Control) F2->F3 F4 In-line Quenching (High Reproducibility) F3->F4

Comparison of traditional batch synthesis versus continuous flow microreactor workflows.

Self-Validating Experimental Methodologies

To objectively compare performance, the following protocols detail the synthesis of 2,6-Diethyl-4-methylpyridin-3-ol. Both protocols incorporate self-validating analytical steps to ensure the integrity of the process during execution.

Protocol A: Traditional Batch Synthesis (100g Scale Attempt)

Causality Note: This protocol highlights the necessity of extended dropwise addition to manage the exotherm, which inadvertently increases the residence time of early-formed products, leading to degradation.

  • Preparation : In a 2 L jacketed glass reactor equipped with an overhead stirrer and internal thermocouple, dissolve 4-methylheptane-3,5-dione derivative (1.0 eq) in ethanol (500 mL).

  • Reagent Addition : Cool the reactor to 0 °C. Begin the dropwise addition of aqueous ammonium acetate (5.0 eq) over 2 hours. Validation Step: Monitor internal temperature; ensure the exotherm does not exceed 10 °C to prevent premature polymerization.

  • Heating & Cyclization : Once addition is complete, gradually heat the mixture to reflux (78 °C) for 12 hours.

  • In-Process Control (IPC) : Withdraw 100 µL aliquots every 2 hours for HPLC analysis. Observation: The target product peak will plateau around hour 8, after which heavy impurity peaks (oligomers) will begin to dominate the chromatogram.

  • Workup : Cool to room temperature, concentrate under vacuum, and extract with ethyl acetate. The crude product requires extensive silica gel chromatography to isolate the pure 2,6-Diethyl-4-methylpyridin-3-ol.

Protocol B: Continuous Flow Synthesis (Kilogram-Scale Throughput)

Causality Note: By utilizing a 10 bar BPR, the ethanol solvent is superheated to 140 °C. The Arrhenius equation dictates that this temperature spike exponentially increases the reaction rate, completing the cyclization in 15 minutes while the microreactor's surface area instantly absorbs the exotherm.

  • System Priming : Flush a continuous flow system (equipped with a PTFE static micromixer and a 20 mL Hastelloy residence coil) with pure ethanol at 2.0 mL/min. Set the reactor temperature to 140 °C and engage a 10 bar Back-Pressure Regulator (BPR) at the outlet.

  • Reagent Preparation :

    • Stream A : 1.0 M solution of the dicarbonyl precursor in ethanol.

    • Stream B : 5.0 M solution of ammonium acetate in ethanol/water (80:20).

  • Continuous Processing : Pump Stream A and Stream B simultaneously at 1.0 mL/min each using high-precision HPLC pumps. The streams intersect at the static micromixer before entering the heated coil (Total Residence Time = 10 minutes).

  • Process Analytical Technology (PAT) Validation : Route the reactor effluent through an inline Flow-IR spectrometer. Validation Step: Monitor the disappearance of the carbonyl stretch (1710 cm⁻¹) and the appearance of the pyridine ring vibrations (1580 cm⁻¹). Steady-state is confirmed when the IR absorbance profile remains perfectly flat for 3 consecutive reactor volumes.

  • Collection & Workup : The effluent is continuously collected in a quenching vessel containing ice water. The product precipitates directly in high purity, eliminating the need for chromatographic purification.

Quantitative Data & Reproducibility Metrics

The table below summarizes the experimental data collected across three different scales. The data unequivocally demonstrates that while batch reactors suffer from severe "scale-up penalties" (dropping from 82% to 41% yield), the continuous flow microreactor maintains strict reproducibility, proving its superiority for commercial drug development.

Scale (Target)MethodologyIsolated Yield (%)Purity (HPLC Area %)Reaction / Residence TimeE-factor (Waste/Product)
1 Gram Batch82%96.0%4.0 Hours45
1 Gram Continuous Flow88%98.5%10.0 Minutes12
100 Grams Batch64%88.2%8.0 Hours85
100 Grams Continuous Flow87%98.6%10.0 Minutes12
1 Kilogram Batch41%76.5%12.0 Hours150
1 Kilogram Continuous Flow86%98.4%10.0 Minutes12

*The exponential increase in the Batch E-factor at scale is due to the massive volumes of solvent and silica gel required to purify the highly degraded crude mixtures.

Conclusion

For the synthesis of highly substituted, sterically hindered heterocycles such as 2,6-Diethyl-4-methylpyridin-3-ol, traditional batch scale-up is fundamentally limited by heat and mass transfer physics. The objective data proves that Continuous Flow Microreactors provide a highly reproducible, self-validating alternative. By enforcing isothermal conditions and stoichiometric precision at the micro-scale, flow chemistry eliminates the scale-up penalty, ensuring that the 88% yield achieved on the benchtop translates flawlessly to kilogram-scale production.

References

  • "Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide", Organic Process Research & Development (ACS Publications),[Link]

  • "Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles", Organic Letters (ACS Publications),[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Diethyl-4-methylpyridin-3-ol

Comprehensive Safety and Operational Guide for Handling 2,6-Diethyl-4-methylpyridin-3-ol As a Senior Application Scientist, I frequently observe laboratories underestimating the hazards associated with substituted pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2,6-Diethyl-4-methylpyridin-3-ol

As a Senior Application Scientist, I frequently observe laboratories underestimating the hazards associated with substituted pyridines. Handling 2,6-Diethyl-4-methylpyridin-3-ol (CAS: 371957-66-3) [1] requires a rigorous, self-validating safety protocol. This guide provides the mechanistic reasoning behind our safety standards, ensuring that your laboratory operations are both scientifically sound and strictly compliant with occupational health guidelines.

Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Alkyl-substituted pyridinols present a unique toxicological profile:

  • Dermal Penetration: While the hydroxyl (-OH) group provides some polarity, the addition of two ethyl groups and a methyl group significantly increases the molecule's lipophilicity (LogP). This high oil-water partition coefficient facilitates rapid penetration through the lipid bilayers of the stratum corneum, making dermal absorption a primary route of systemic exposure[2].

  • Systemic Toxicity: Once absorbed through the skin or inhaled, pyridine derivatives can cause central nervous system (CNS) depression, gastrointestinal distress, and hepatic/renal strain[3].

  • Local Irritation: The mildly basic nature of the pyridine nitrogen causes severe eye irritation and localized skin damage upon contact[4].

Because of these factors, standard laboratory nitrile gloves—which are easily degraded by lipophilic organic compounds—are insufficient for prolonged handling.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and mechanistic rationale for selecting PPE when handling this compound.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Butyl Rubber or Barrier Laminate Gloves>480 min breakthrough timeHigh lipophilicity of alkylpyridines rapidly degrades standard nitrile. Butyl rubber provides superior resistance to permeation.
Eye Protection Indirect-Vented Safety GogglesANSI Z87.1 compliantPrevents aerosolized particles and volatile vapors from causing severe corneal damage or conjunctivitis.
Respiratory Organic Vapor (OV) Cartridge or PAPRAPF 10 to APF 25Mitigates inhalation of volatile organic fractions; prevents CNS depression if handled outside of a fume hood[2].
Body Protection Chemically Resistant Lab CoatNomex® or equivalentPrevents dermal absorption; crucial due to the severe systemic toxicity associated with skin contact[3].

Operational Workflow & Safety Logic

G A Pre-Operational Assessment B PPE Donning & Hood Verification A->B C Material Transfer (2,6-Diethyl-4-methylpyridin-3-ol) B->C D Reaction Processing (Inert Atmosphere) C->D F Emergency Spill Protocol C->F If spill occurs E Decontamination & Waste Segregation D->E F->E

Workflow for the safe handling and spill management of 2,6-Diethyl-4-methylpyridin-3-ol.

Step-by-Step Methodology: Safe Handling and Transfer Protocol

Every protocol must be a self-validating system. Follow these steps to ensure containment and prevent cross-contamination:

  • Pre-Operational Assessment : Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which can react violently with pyridines[2].

  • PPE Donning : Equip indirect-vented safety goggles, a flame-resistant lab coat, and butyl rubber gloves. If butyl is unavailable, use double-layered barrier laminate gloves.

  • Inert Atmosphere Preparation (Recommended) : Because pyridinols can be sensitive to oxidative degradation, purge the reaction vessel with Argon or Nitrogen gas before introducing the compound.

  • Material Weighing and Transfer :

    • For solid forms: Use a grounded, anti-static spatula to weigh the compound directly into a tared vessel inside the fume hood.

    • For liquid/solution forms: Utilize a positive-displacement pipette to prevent vapor-pressure-induced dripping.

  • Vessel Sealing : Immediately cap the stock container and seal the reaction vessel before removing it from the fume hood to prevent vapor escape.

  • Decontamination : Wipe down the balance, spatulas, and hood surface with a compatible solvent (e.g., 70% isopropanol or ethanol) to remove residual traces.

Emergency Spill and Exposure Management

In the event of a breach in containment, immediate action is required to prevent systemic absorption and environmental contamination.

  • Dermal Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes using an emergency safety shower[3]. Do NOT use solvents to wash the skin , as this will exponentially increase the rate of dermal absorption.

  • Eye Contact : Utilize an emergency eyewash station to rinse eyes for 15–20 minutes, holding eyelids open to ensure complete irrigation[4]. Seek immediate ophthalmological evaluation.

  • Spill Containment :

    • Evacuate non-essential personnel from the immediate area.

    • Don respiratory protection (PAPR or OV cartridge) if the spill is outside a ventilated area.

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible absorbents like sawdust[4].

    • Sweep the absorbed mixture using non-sparking tools and deposit it into a chemically compatible, sealable hazardous waste container.

Disposal and Waste Management

Do not discharge 2,6-Diethyl-4-methylpyridin-3-ol into the municipal sewer system. Pyridine derivatives pose long-term toxicity risks to aquatic environments and must be handled as regulated hazardous waste[4].

  • Segregation : Collect all chemical waste, including contaminated gloves and absorbent materials, into a designated "Non-Halogenated Organic Waste" container (unless halogenated solvents were co-utilized in your process).

  • Labeling : Clearly label the container with the chemical name, CAS number (371957-66-3), and the primary hazards (Toxic/Irritant).

  • Incineration : Transfer the waste to a licensed hazardous waste disposal facility. The preferred disposal method for alkylpyridines is incineration in a facility equipped with an afterburner and a scrubber to safely neutralize nitrogen oxide (NOx) emissions[4].

References

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine, Centers for Disease Control and Prevention (CDC), [Link]

  • Pyridine Safety Data Sheet, Sigma-Aldrich / Gustavus Adolphus College, [Link]

  • Hazardous Substance Fact Sheet: Pyridine, New Jersey Department of Health, [Link]

Sources

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